Aristolactam A IIIa
Descripción
Propiedades
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Profile of Aristolactam A IIIa in Aristolochia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These secondary metabolites are characteristic constituents of plants belonging to the Aristolochiaceae family, particularly the genus Aristolochia. The discovery of aristolactams is closely linked to the investigation of aristolochic acids, compounds known for their nephrotoxic and carcinogenic properties. This compound, like other aristolactams, is considered a biosynthetic derivative of aristolochic acids. This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic context of this compound in Aristolochia species, tailored for researchers and professionals in drug development.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₁NO₄ | [1] |
| Appearance | Amorphous solid | [2] |
| ¹H-NMR (DMSO-d₆) δ (ppm) | 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH) | [2] |
Experimental Protocols
The isolation of this compound from Aristolochia species typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies compiled from cited literature.
Protocol 1: Isolation from Aristolochia gigantea[2]
1. Plant Material and Extraction:
-
Dried and ground rhizomes (433.6 g) and aerial stems (379.4 g) of Aristolochia gigantea are successively extracted at room temperature with hexane, followed by acetone, and then ethanol.
-
The residues from the initial extractions are then exhaustively extracted with ethanol using a Soxhlet apparatus.
-
The individual extracts are concentrated under reduced pressure.
2. Chromatographic Separation:
-
A portion of the crude ethanol extract from the rhizomes (e.g., 8.10 g) is washed with methanol.
-
The methanol-soluble fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of hexane and methanol, starting from a high hexane concentration and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the relevant fractions is achieved by High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Protocol 2: General Isolation of Aristolactams from Aristolochia Species[3]
1. Plant Material and Extraction:
-
Dried and powdered plant material (e.g., leaves and stems) is first defatted by extraction with petroleum ether in a Soxhlet apparatus.
-
The defatted material is then extracted with methanol.
2. Liquid-Liquid Partitioning:
-
The methanolic extract is diluted with a 3% sodium bicarbonate (NaHCO₃) solution, warmed, and then partitioned against chloroform.
-
The combined chloroform extracts are dried and concentrated.
3. Chromatographic Purification:
-
The concentrated chloroform extract is fractionated by column chromatography over silica gel, using a mobile phase of dichloromethane with an increasing gradient of methanol.
-
Fractions are monitored by TLC under UV light (364 nm).
-
Fractions exhibiting the characteristic fluorescence of aristolactams are combined and evaporated.
-
Final purification is achieved through preparative TLC (PTLC) on silica gel plates, using a dichloromethane:methanol solvent system. The bands corresponding to aristolactams are scraped and eluted to yield the pure compounds.
Mandatory Visualizations
Biosynthetic Pathway of Aristolactams
The biosynthesis of aristolactams is understood to originate from aporphine alkaloids, with aristolochic acids serving as key intermediates. The following diagram illustrates the proposed biosynthetic relationship.
Caption: Proposed biosynthetic pathway of aristolactams from aporphine precursors.
Experimental Workflow for this compound Isolation
The following diagram outlines the general experimental workflow for the isolation of this compound from Aristolochia plant material.
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This compound is a notable member of the aristolactam family of alkaloids found in Aristolochia species. While its quantitative presence in these plants remains to be fully elucidated, established protocols for its extraction and isolation provide a solid foundation for further research. The understanding of its biosynthetic relationship with aristolochic acids is crucial for contextualizing its pharmacological and toxicological profile. This guide provides essential technical information to aid researchers and drug development professionals in their investigation of this and related compounds.
References
Biosynthetic pathway of Aristolactam A IIIa
An In-depth Technical Guide to the Biosynthetic Pathway of Aristolactam A IIIa
Abstract
Aristolactams are a class of phenanthrene lactam alkaloids derived from plants in the Aristolochiaceae family. They are metabolic derivatives of aristolochic acids, compounds renowned for their potent nephrotoxicity and carcinogenicity, yet also investigated for other biological activities. This compound is a specific member of this family, formed via the reduction of its precursor, Aristolochic Acid IIIa. Understanding its biosynthesis is critical for drug development, safety assessment of herbal medicines, and potential biotechnological applications. This guide provides a detailed overview of the biosynthetic pathway, from the primary precursor L-tyrosine to the final aristolactam structure, integrating current knowledge from genomic, transcriptomic, and metabolomic studies. It includes key enzymatic steps, available quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Biosynthetic Pathway
The biosynthesis of this compound is an extension of the well-established Benzylisoquinoline Alkaloid (BIA) pathway. It begins with the aromatic amino acid L-tyrosine and proceeds through a multi-step enzymatic cascade involving condensation, methylation, intramolecular coupling, ring cleavage, and final reduction. The pathway can be segmented into four principal stages.
Stage 1: Formation of the Benzylisoquinoline Core
The pathway initiates with L-tyrosine, which serves as the precursor for both halves of the benzylisoquinoline scaffold. Tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler condensation, catalyzed by Norcoclaurine Synthase (NCS) , to form the central BIA precursor, (S)-norcoclaurine. This stereoselective reaction is the committed step for the entire BIA superfamily.[1][2][3][4]
Stage 2: Modification and Conversion to the Aporphine Scaffold
Following the initial condensation, the (S)-norcoclaurine molecule undergoes a series of modifications, primarily O- and N-methylations, catalyzed by various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) .[5][6] These modifications lead to intermediates like (S)-N-methylcoclaurine. Subsequently, a crucial intramolecular C-C phenol coupling reaction, catalyzed by a Cytochrome P450 enzyme (CYP80G2-like) , converts the benzylisoquinoline backbone into the tetracyclic aporphine scaffold, yielding intermediates such as prestephanine and stephanine.[7]
Stage 3: Oxidative Cleavage to form Aristolochic Acid IIIa
A key and unusual transformation in this pathway is the oxidative cleavage of the B-ring of the aporphine alkaloid intermediate (e.g., stephanine).[7] This reaction, likely catalyzed by a specific dioxygenase or P450 enzyme, results in the formation of the nitrophenanthrene carboxylic acid structure characteristic of aristolochic acids. The specific substitutions on the phenanthrene ring differentiate the various aristolochic acid analogues. For the formation of Aristolochic Acid IIIa, specific hydroxylation and methylation patterns must be established on the aporphine precursor prior to cleavage.[8][9][10]
Stage 4: Nitroreduction to this compound
The final step is the reduction of the nitro group of Aristolochic Acid IIIa to an amino group, which then cyclizes to form the characteristic lactam ring of this compound.[7][11][12] In mammalian systems, this conversion is carried out by nitroreductases such as NAD(P)H:quinone oxidoreductase (NQO1) and certain Cytochrome P450s under hypoxic conditions.[13][14] While the specific plant-based nitroreductase responsible for this transformation in Aristolochia has not yet been fully characterized, it is presumed to be an analogous enzymatic activity that completes the biosynthesis.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic route from L-Tyrosine to this compound.
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
Quantitative Data on Biosynthetic Enzymes
Quantitative kinetic data for the specific enzymes from Aristolochia species are limited in the literature. The following table summarizes available data for key enzyme families in the BIA pathway, which serve as a proxy for understanding the catalytic efficiencies involved.
| Enzyme Class | Enzyme Example | Source Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Norcoclaurine Synthase (NCS) | TfNCS | Thalictrum flavum | Dopamine, 4-HPAA | N/A | Low efficiency reported | [2] |
| O-Methyltransferase (OMT) | NnOMT1 | Nelumbo nucifera | (R,S)-Norcoclaurine | 20 | Not Reported | [15] |
| O-Methyltransferase (OMT) | NnOMT5 | Nelumbo nucifera | (S)-N-Methylcoclaurine | 13 | Not Reported | [15] |
| O-Methyltransferase (OMT) | Ab6OMT1 | Aristolochia debilis | Norlaudanosoline | Characterized | Not Quantified | [5][6] |
| N-Methyltransferase (NMT) | AbNMT1 | Aristolochia debilis | Norlaudanosoline | Characterized | Not Quantified | [5][6] |
| Cytochrome P450 (Detoxification) | Human CYP1A2 | Homo sapiens | Aristolochic Acid I | ~2-5 | ~4-10 (min⁻¹) | [16] |
| Nitroreductase (Activation) | Human NQO1 | Homo sapiens | Aristolochic Acid I | Efficient reduction noted | Not Quantified | [13] |
Note: Data for Human CYP1A2 and NQO1 relate to the metabolism (detoxification/activation) of aristolochic acid in mammals, not its biosynthesis in plants, but are included to provide context on enzymatic activity with these substrates.
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of multi-omics approaches and classical biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptomics
This protocol outlines the workflow for identifying potential OMTs, NMTs, and CYPs from a target plant like Aristolochia contorta.
Caption: Workflow for identifying biosynthetic genes using RNA-Seq.
Methodology:
-
Tissue Collection: Harvest different tissues (roots, stems, leaves) from Aristolochia species known to produce this compound. Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a plant-specific kit (e.g., RNeasy Plant Mini Kit, Qiagen). Assess RNA quality and quantity using a NanoDrop spectrophotometer and Agilent Bioanalyzer.
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Library Construction and Sequencing: Prepare sequencing libraries from high-quality RNA (RIN > 7.0) using a TruSeq RNA Library Prep Kit (Illumina). Perform paired-end sequencing on an Illumina NovaSeq platform.
-
Transcriptome Assembly: After trimming adapters and low-quality reads, assemble the transcriptome de novo using software like Trinity if a reference genome is unavailable.
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Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG, GO) to assign putative functions.
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Gene Expression Analysis: Align reads from each tissue back to the assembled transcriptome to quantify expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes between high-AA and low-AA producing tissues.
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Candidate Gene Selection: Filter for genes that are highly expressed in tissues with high aristolactam content and are annotated as relevant enzyme families (O-methyltransferases, N-methyltransferases, Cytochrome P450s, nitroreductases).[5][6]
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Validation: Validate the expression patterns of top candidates using quantitative real-time PCR (qRT-PCR).
Protocol 2: Functional Characterization of a Candidate Enzyme
This protocol describes how to confirm the function of a candidate gene (e.g., a putative O-methyltransferase) identified in Protocol 1.
Methodology:
-
Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using sequence-specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or a pEAQ vector for transient plant expression).
-
Heterologous Expression:
-
In E. coli: Transform the expression vector into a suitable strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.
-
In Nicotiana benthamiana (Transient): Introduce the vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of 4-6 week old N. benthamiana plants.[17]
-
-
Protein Purification (for E. coli): Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity via SDS-PAGE.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (e.g., (S)-norlaudanosoline), and the co-factor (S-adenosyl-L-methionine for OMTs).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
-
Product Identification via LC-MS/MS:
-
Extract the product from the reaction mixture.
-
Analyze the extract using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Compare the retention time and mass spectrum (including fragmentation pattern) of the enzymatic product with that of an authentic chemical standard to confirm its identity.[12][18]
-
-
Kinetic Analysis (Optional): To determine K_m and k_cat, perform the enzyme assay with varying substrate concentrations and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.[2]
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a complex and fascinating example of plant secondary metabolism, branching from the central benzylisoquinoline alkaloid pathway. While the general sequence from L-tyrosine to the aristolochic acid core is well-postulated, significant knowledge gaps remain. The specific enzymes responsible for the critical oxidative ring cleavage of the aporphine intermediate and the final nitroreduction step in Aristolochia plants have yet to be definitively identified and characterized.
Future research should focus on:
-
Functional Genomics: Leveraging the growing genomic and transcriptomic resources for Aristolochia species to pinpoint and functionally validate the missing enzymes in the pathway.[4]
-
Enzyme Engineering: Once all enzymes are identified, engineering key enzymes like NCS or the OMTs could enable the synthesis of novel aristolactam analogues with potentially different biological activities.[19]
-
Synthetic Biology: Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or E. coli, could provide a sustainable and controlled platform for producing specific aristolactams and their precursors, free from the toxic aristolochic acids found in the native plants.[20]
A complete elucidation of this pathway will not only deepen our fundamental understanding of plant biochemistry but also provide essential tools for the quality control of herbal medicines and the potential development of novel therapeutic agents.
References
- 1. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 5. Characterization of two putative norlaudanosoline methyltransferases from Aristolochia debilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 8. Two New Aristolochic Acid Analogues from the Roots of Aristolochia contorta with Significant Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytochrome P450 1A2 Detoxicates Aristolochic Acid in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Spectroscopic and Mechanistic Insights into Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aristolactam A IIIa, a naturally occurring alkaloid with significant biological activities. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data Interpretation
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. While a complete dataset is not uniformly available across all literature, this section compiles the reported data to provide a detailed spectroscopic profile of the molecule.
Table 1: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 7.62 (1H, s, H-2), 7.97 (1H, d, J=2.5 Hz, H-5), 7.10 (1H, dd, J=2.5, 8.5 Hz, H-7), 7.79 (1H, d, J=8.5 Hz, H-8), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O), 10.65 (1H, s, NH)[1] |
| ¹³C NMR | Data not explicitly available in the searched literature. |
| Mass Spectrometry | Molecular Weight: 279 g/mol [2] |
| UV-Vis Spectroscopy | Data not explicitly available in the searched literature. |
| Infrared (IR) Spectroscopy | Data not explicitly available in the searched literature. |
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analysis of aristolactam compounds. These protocols can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are employed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[1][3]
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound (typically 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[1]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy to confirm the elemental composition.[2][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm to identify the absorption maxima (λmax).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.[1]
Biological Activity and Signaling Pathway
This compound has been shown to exhibit significant cytotoxic and genotoxic effects, primarily through the induction of apoptosis and cell cycle arrest.[5][6]
Apoptosis Induction Pathway
This compound is reported to induce apoptosis in cancer cells. A key event in this process is the cleavage of Poly(ADP-ribose) polymerase (PARP), a marker for caspase activation.[5] While the complete signaling cascade has not been fully elucidated for this compound, related aristolactams have been shown to influence the TGF-β/Smad signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.
Below is a proposed signaling pathway for this compound-induced apoptosis, incorporating the known involvement of PARP cleavage and the potential role of the TGF-β/Smad pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a natural source.
Caption: General experimental workflow for the isolation and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Occurrence and Isolation of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aristolactam A IIIa, a phenanthrene-type alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines the experimental protocols for its extraction and isolation and presents a summary of quantitative data reported in the literature. A proposed biosynthetic pathway for aristolactam alkaloids is also illustrated to provide a deeper understanding of its formation in nature. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Natural Sources of this compound
This compound has been identified in several plant families, most notably in the Aristolochiaceae, Annonaceae, and Piperaceae families. The primary genus containing this compound is Aristolochia, with several species confirmed as sources. Other genera, including Goniothalamus and Piper, have also been reported to produce this alkaloid.
Table 1: Plant Species Containing this compound
| Family | Genus | Species | Common Name(s) | Reference(s) |
| Aristolochiaceae | Aristolochia | Aristolochia contorta | Slender Dutchman's Pipe | [1] |
| Aristolochiaceae | Aristolochia | Aristolochia gigantea | Giant Pelican Flower, Brazilian Dutchman's Pipe | [2] |
| Aristolochiaceae | Aristolochia | Aristolochia moupinensis | Moupin Dutchman's Pipe | [3] |
| Aristolochiaceae | Aristolochia | Aristolochia cathcartii | Cathcart's Dutchman's Pipe | [3] |
| Aristolochiaceae | Aristolochia | Aristolochia maurorum | Moor's Birthwort | [4] |
| Annonaceae | Goniothalamus | Goniothalamus velutinus | - | [5] |
| Piperaceae | Piper | Piper wallichii | - |
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for the quantitative determination of this compound.
Table 2: Quantitative Data for this compound in Natural Sources
| Plant Species | Plant Part | Method of Analysis | Concentration (mg/g of dry weight) | Reference(s) |
| Piper wallichii | Whole Plant | HPLC | 0.047 - 0.059 |
Experimental Protocols for Isolation
The isolation of this compound from plant material typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of aristolactams from Aristolochia and related species.
General Extraction and Isolation Workflow
Detailed Methodology
1. Plant Material Preparation:
-
The selected plant material (e.g., roots, stems) is thoroughly washed, shade-dried, and ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol. This can be achieved through maceration at room temperature for several days or by using a Soxhlet apparatus for a more efficient extraction.[6]
3. Filtration and Concentration:
-
The resulting extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of aristolactams, partitioning with chloroform is a common step to separate these less polar compounds from more polar constituents.[6]
5. Column Chromatography:
-
The chloroform fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[6]
6. Fraction Collection and Analysis:
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of aristolactams.
-
Fractions with similar TLC profiles are pooled together.
7. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The pooled fractions containing the target compound are further purified using preparative HPLC on a C18 column.[7]
-
A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, is used for elution.
8. Structural Elucidation:
-
The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[7]
Biosynthesis of Aristolactam Alkaloids
Aristolactams are biosynthetically derived from aristolochic acids, which themselves are metabolites of aporphine alkaloids. The proposed biosynthetic pathway initiates from the amino acid L-tyrosine and proceeds through several key intermediates, including (S)-reticuline, to form the aporphine core. Subsequent oxidative cleavage and cyclization lead to the formation of aristolochic acids. Finally, reductive cyclization of the nitro group of aristolochic acids results in the formation of the corresponding aristolactams.
Proposed Biosynthetic Pathway
Conclusion
This technical guide provides a foundational understanding of the natural sources, quantitative analysis, isolation procedures, and biosynthesis of this compound. The genus Aristolochia remains the most prominent source of this compound, although other plant families also contribute to its natural occurrence. While quantitative data is still limited for many species, standardized analytical methods like HPLC are crucial for accurate determination. The provided experimental protocol offers a general framework for the isolation of this compound, which can be adapted based on the specific plant matrix. The elucidated biosynthetic pathway highlights the metabolic relationship between aristolochic acids and aristolactams. This compilation of information aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.
References
- 1. Chromosome-level genome assembly of Aristolochia contorta provides insights into the biosynthesis of benzylisoquinoline alkaloids and aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Aristolactam A IIIa
An In-Depth Technical Guide to Aristolactam A IIIa: Chemical Structure, Properties, and Biological Activities
Introduction
This compound is a naturally occurring phenanthrene-type alkaloid belonging to the aristolactam class of compounds. These compounds are primarily found in plants of the Aristolochiaceae family, which have a long history of use in traditional medicine. In recent years, aristolactams, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for the cited biological assays are also provided for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound possesses a tetracyclic core structure characteristic of the aristolactam family. Its systematic IUPAC name is 2,9-dihydroxy-1-methoxy-dibenzo[cd,f]indol-4(5H)-one.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 97399-91-2 |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Synonyms | Aristololactam A IIIa, Sch 546909 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | >300 °C | [Generic supplier data] |
| Appearance | Yellow powder/solid | [Generic supplier data] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [Generic supplier data] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
1.1.1. ¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons and the lactam NH proton.[1]
Table 3: ¹H-NMR Spectral Data of this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.65 | s | - | NH |
| 7.97 | d | 2.5 | H-5 |
| 7.79 | d | 8.5 | H-8 |
| 7.62 | s | - | H-2 |
| 7.10 | dd | 2.5, 8.5 | H-7 |
| 7.05 | s | - | H-9 |
| 6.48 | s | - | OCH₂O (Incorrect assignment, should be OCH₃) |
Note: The original source appears to have a typo in the assignment of 6.48 ppm. Based on the chemical structure, this region would more likely correspond to a methoxy group, not a methylenedioxy bridge.
1.1.2. ¹³C-NMR, IR, and Mass Spectrometry
While detailed tabulated data for ¹³C-NMR, IR, and mass spectrometry of this compound are not consistently reported in readily accessible literature, studies on aristolactams provide general characteristics.
-
¹³C-NMR: The spectrum would be expected to show signals for the aromatic carbons, the lactam carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55-60 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic rings.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns of aristolactams typically involve the loss of CO and other small neutral molecules.[3]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer and kinase inhibitory properties being the most prominent.
Kinase Inhibitory Activity
This compound has been identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Cyclin-dependent kinase 1 (CDK1)/Cyclin B.[3]
Table 4: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (µM) |
| DYRK1A | 0.08 |
| CDK1/Cyclin B | 0.2 |
The inhibition of these kinases is a key aspect of its anticancer mechanism, leading to cell cycle arrest.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including drug-resistant strains.
Table 5: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µmol/L) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
| HGC | Gastric Cancer | 7 - 30 |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 |
Induction of G2/M Cell Cycle Arrest
A primary mechanism of the anticancer activity of this compound is the induction of cell cycle arrest at the G2/M phase. This is associated with the disruption of normal mitotic spindle formation. This effect is linked to its inhibition of key cell cycle regulators like CDK1/Cyclin B.
Anti-platelet Aggregation Activity
This compound has been reported to inhibit platelet aggregation induced by various agonists, although detailed quantitative data is limited in the available literature.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with critical cellular signaling pathways, particularly those governing cell cycle progression.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[2][3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Discard the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.
Kinase Inhibition Assays
4.2.1. DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the kinase.[7]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer A.
-
Prepare a solution of DYRK1A kinase and LanthaScreen™ Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted this compound or control to the wells.
-
Add 4 µL of the kinase/antibody mixture.
-
Add 4 µL of the tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.
Caption: Workflow for the LanthaScreen™ DYRK1A Kinase Binding Assay.
4.2.2. CDK1/Cyclin B Kinase Assay
This protocol describes a method to measure the activity of CDK1/Cyclin B using a recombinant protein substrate and western blotting for detection.[8][9][10][11]
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, pH 7.5).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, a purified protein substrate for CDK1 (e.g., a fragment of a known substrate like Histone H1 or a recombinant protein), and the diluted this compound or control.
-
Add purified human CDK1/Cyclin B enzyme.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation and calculate the inhibitory effect of this compound.
Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.[12][13][14]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm the PRP sample to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a short period.
-
Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to induce aggregation.
-
-
Data Recording and Analysis:
-
Record the change in light transmittance over time.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control.
-
Conclusion
This compound is a promising natural product with significant potential for further investigation in the context of cancer therapy and other diseases where DYRK1A and CDK1 are implicated. Its potent cytotoxic effects, even against drug-resistant cancer cells, and its ability to induce cell cycle arrest highlight its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. plateletservices.com [plateletservices.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiplatelet agents based on cyclooxygenase inhibition without ulcerogenesis. Evaluation and synthesis of 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Aristolactam AIIIa: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIa, a naturally occurring phenanthrene lactam, has emerged as a compound of significant interest in oncology research. Its potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapeutics, underscore its potential as a lead compound for novel anticancer drug development. This technical guide provides an in-depth overview of the core mechanism of action of Aristolactam AIIIa in cancer cells, focusing on its molecular targets, effects on cell cycle regulation, induction of apoptosis, and currently understood impact on key signaling pathways. The information presented herein is intended to support further research and development efforts in harnessing the therapeutic potential of this promising natural product.
Core Mechanism of Action: Inhibition of Polo-like Kinase 1
The primary mechanism through which Aristolactam AIIIa exerts its anticancer effects is the inhibition of Polo-like kinase 1 (Plk1)[1][2]. Plk1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.
Aristolactam AIIIa acts as a dual inhibitor of Plk1, targeting both the N-terminal catalytic kinase domain and the C-terminal Polo-box domain (PBD)[1][2]. The PBD is crucial for Plk1's subcellular localization and substrate recognition. By binding to both domains, Aristolactam AIIIa not only directly inhibits the kinase activity of Plk1 but also disrupts its interaction with substrates, leading to a potent anti-mitotic effect[1][2].
Quantitative Data: Plk1 Inhibition
| Parameter | Value (µM) | Assay System |
| IC50 (Plk1 catalytic activity) | 47.5 | In vitro kinase assay |
| IC50 (PBD-dependent binding) | 10 | Surface Plasmon Resonance (SPR) assay |
Data sourced from Li et al., 2009.[2][3]
Effects on Cancer Cell Proliferation
Aristolactam AIIIa demonstrates significant anti-proliferative activity across various human cancer cell lines, including a multidrug-resistant line. This broad-spectrum efficacy highlights its potential for treating a range of malignancies.
Quantitative Data: Anti-proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~10 |
| A549 | Lung Adenocarcinoma | ~30 |
| HGC | Gastric Cancer | ~7 |
| HCT-8/V | Navelbine-resistant Colon Cancer | 3.55 |
Data sourced from Li et al., 2009.[2][4]
Induction of Cell Cycle Arrest and Mitotic Catastrophe
As a direct consequence of Plk1 inhibition, Aristolactam AIIIa induces a robust arrest of cancer cells in the G2/M phase of the cell cycle[1][2][4]. This arrest is characterized by the formation of abnormal mitotic spindles, leading to mitotic catastrophe and subsequent cell death[2][4].
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activities of Aristolactam AIIIa: A Technical Guide
Introduction
Aristolactam AIIIa is a member of the aristolactam class of alkaloids, which are phenanthrene-containing compounds found in various plant species, notably from the Aristolochiaceae family.[1][2] These natural products have garnered significant scientific interest due to their diverse and potent biological activities.[3][4] This document provides a comprehensive technical overview of the in vitro biological activities of Aristolactam AIIIa, focusing on its anticancer, anti-inflammatory, and neuroprotective potential. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms.
Anticancer and Cytotoxic Activities
The most extensively studied in vitro activity of Aristolactam AIIIa is its potent effect against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][6]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Aristolactam AIIIa has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Assay | IC50 Value | Control | Reference |
| A-549 | Lung Carcinoma | Cytotoxicity Assay | 2.40 x 10⁻⁵ M (24 µM) | Camptothecin (1.35 x 10⁻⁶ M) | [5][6] |
| HeLa | Cervical Cancer | Proliferation Assay | Not specified | Not specified | [7] |
| HGC | Gastric Cancer | Proliferation Assay | Not specified | Not specified | [7] |
| HCT-8/V | Colon Cancer | Proliferation Assay | Not specified | Not specified | [7] |
Mechanisms of Anticancer Activity
1.2.1. Induction of Apoptosis
Aristolactam AIIIa is a known inducer of apoptosis in cancer cells.[7] A key biochemical hallmark of this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a process mediated by activated caspases. Treatment of HeLa cells with Aristolactam AIIIa has been shown to induce the cleavage of PARP, confirming the activation of the apoptotic cascade.[7] This mechanism is a common target for anticancer therapies, as it leads to the systematic dismantling and elimination of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Aristolactam A IIIa, a naturally occurring aristolactam derivative. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined using the Sulforhodamine B (SRB) assay. The results indicate that this compound exhibits a dose-dependent inhibitory effect on the proliferation of these cancer cells.[1] Notably, it also shows efficacy against a drug-resistant cancer cell line.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HeLa | Cervical Cancer | Ranging from 7 to 30 |
| A549 | Lung Cancer | Ranging from 7 to 30 |
| HGC | Gastric Cancer | Ranging from 7 to 30 |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the desired incubation period, gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by a sigmoidal fit of the dose-response curves.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time point.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
This compound has been identified as a novel inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[2] Plk1 plays a crucial role in the G2/M transition by phosphorylating and activating Cdc25C, which in turn dephosphorylates and activates the CDK1/Cyclin B1 complex. By inhibiting Plk1, this compound is proposed to disrupt this cascade, leading to the accumulation of cells in the G2/M phase of the cell cycle. While the direct involvement of the p53 pathway in this compound's action is not yet fully elucidated, it is a known mediator of G2 checkpoint control in response to cellular stress and DNA damage.
References
- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aristolactam A IIIa in Traditional Medicine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolactam A IIIa, a phenanthrene lactam alkaloid found in various species of the Aristolochia genus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Plants containing aristolactams have a long history of use in traditional medicine across various cultures for treating ailments such as inflammation, infections, and cancer.[1][2] This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of this compound, with a focus on its anticancer, anti-inflammatory, and antiplatelet properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development efforts.
Traditional Medicine Context
Species of the Aristolochia genus, rich sources of this compound, have been integral to traditional medicine systems worldwide. In Chinese traditional medicine, for instance, various parts of Aristolochia plants have been used to treat conditions like coughs, asthma, epigastric pain, and snakebites.[3] Ethnomedicinal uses also include applications for festering wounds, tumors, and as an anti-inflammatory agent.[1][2] The therapeutic effects of these traditional remedies are now being scientifically investigated, with compounds like this compound being identified as key bioactive constituents.
Pharmacological Activities of this compound
Modern pharmacological studies have begun to elucidate the molecular basis for the traditional uses of plants containing this compound. The primary activities investigated are its anticancer, anti-inflammatory, and antiplatelet effects.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, and the induction of cell cycle arrest.
| Cell Line | IC50 (µM) | Assay | Reference |
| A-549 (Human Lung Carcinoma) | 2.40 x 10⁻⁵ M | Not Specified | Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 |
| HeLa (Human Cervical Cancer) | 10 (concentration for apoptosis induction) | Western Blot, Flow Cytometry | The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation |
This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. A key indicator of caspase activation is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.
Anti-inflammatory Activity
The traditional use of Aristolochia species for inflammatory conditions is supported by modern research demonstrating the anti-inflammatory properties of aristolactams. While direct data for this compound is emerging, related compounds show potent inhibition of key inflammatory mediators. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Aristolactam I | IL-6 | 52 ± 8 | THP-1 | Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica |
| Aristolactam I | TNF-α | 116.8 ± 83.25 | THP-1 | Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica |
| Aristolactam FII | 3α-Hydroxysteroid dehydrogenase | ~4.6 µg/mL | Not Specified | Aristolactams, 1-(2-C-methyl-beta-D-ribofuranosyl)-uracil and other bioactive constituents of Toussaintia orientalis |
The NF-κB pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6. Aristolactams are believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Antiplatelet Activity
Several aristolactam analogs have been shown to inhibit platelet aggregation, a key process in thrombosis.[4][5][6] This activity provides a rationale for the traditional use of Aristolochia preparations in circulatory disorders. The exact mechanism for this compound is not fully elucidated but may involve interference with signaling pathways that lead to platelet activation and aggregation.
| Compound | Inducer of Aggregation | IC50 | Platelet Source | Reference |
| Piperolactam E | Arachidonic Acid | Not specified, but showed complete inhibition at 100 µg/mL | Washed rabbit platelets | A New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense |
| Piperolactam E | Collagen | Not specified, but showed complete inhibition at 100 µg/mL | Washed rabbit platelets | A New Aristolactam Alkaloid and Anti-Platelet Aggregation Constituents from Piper taiwanense |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
Isolation and Purification of this compound
A general protocol for the isolation of aristolactams from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., roots or stems of Aristolochia species) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period (e.g., 72 hours).
-
Partitioning: The crude extract is then partitioned between an aqueous phase and an organic solvent such as chloroform to separate compounds based on their polarity.
-
Chromatography: The organic phase, enriched with aristolactams, is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture, to separate different fractions.
-
Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control.[7][8]
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., PARP, Caspase-3, Bcl-2).[9][10]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
Conclusion and Future Directions
This compound is a promising bioactive compound with a strong foundation in traditional medicine. Scientific evidence robustly supports its anticancer activity through the induction of apoptosis. Its anti-inflammatory and antiplatelet effects, while less directly studied for this specific analog, are strongly suggested by the activity of related aristolactams and provide a basis for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in anti-inflammatory and antiplatelet signaling pathways.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound.
-
Standardizing the extraction and quantification of this compound in traditional herbal preparations to ensure consistent dosage and efficacy.
This technical guide provides a comprehensive overview for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
Disclaimer: Aristolochia species can also contain aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, the use of crude Aristolochia extracts in traditional medicine carries significant health risks. Research on isolated compounds like this compound is crucial for developing safe and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
The Genotoxic Profile of Aristolactam I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the genotoxicity of Aristolactam I (AL-I), a primary metabolic derivative of the potent human carcinogen, Aristolochic Acid I (AAI). While often considered a detoxified metabolite, compelling evidence indicates that AL-I retains significant genotoxic potential, capable of inducing DNA damage and contributing to the carcinogenic processes associated with AAI exposure. This document synthesizes key findings on the mechanisms of AL-I genotoxicity, presents quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Concepts in Aristolactam I Genotoxicity
Aristolochic acid, a component of certain herbal remedies, is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its genotoxicity is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. The metabolic reduction of the nitro group in AAI is a crucial step in its bioactivation, forming reactive intermediates that bind to DNA.[3]
While AL-I is a major metabolite of AAI, it is not entirely benign.[4] Although generally less potent than its precursor, AL-I can be further metabolized to reactive species that form DNA adducts, perpetuating the cycle of DNA damage.[5][6] The most prominent of these adducts is the 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), which is a persistent biomarker of exposure and a key factor in the A:T to T:A transversion mutations frequently observed in tumors associated with aristolochic acid nephropathy.[7][8]
The cellular response to this DNA damage involves the activation of complex signaling pathways, most notably the p53 tumor suppressor pathway. This can lead to cell cycle arrest, providing time for DNA repair, or trigger apoptosis to eliminate cells with irreparable damage.[7][9]
Quantitative Genotoxicity Data
The following tables summarize quantitative data from various studies on the genotoxic effects of Aristolactam I and its parent compound, Aristolochic Acid I.
Table 1: Cytotoxicity of Aristolochic Acid I
| Cell Line | Compound | Concentration Range | Effect | Reference |
| RT4 (human bladder) | Aristolochic Acid I | 0.05 – 10 µM | Concentration- and time-dependent cytotoxicity | [7][10] |
| LLC-PK1 (porcine kidney) | Aristolochic Acid I | 80, 320, and 1,280 ng/ml | Dose-dependent DNA damage preceding apoptosis and lysis | [11][12] |
| SV-HUC-1 (human urothelium) | Aristolochic Acid Mixture | 0.0125 - 0.2 mM | Concentration-dependent inhibition of cell growth | [13] |
Table 2: DNA Adduct Formation
| Animal Model/Cell Line | Compound | Dose/Concentration | Adduct Levels | Reference |
| Big Blue® Rats (spleen) | Aristolochic Acid | 0.1, 1.0, and 10.0 mg/kg bw | 4.6 to 217.6 adducts/10⁸ nucleotides | [14] |
| Human Bladder RT4 Cells | Aristolochic Acid I | 100 nM | ~1000-fold higher than adducts from 4-ABP or HAAs (1 µM) | [7][10] |
| Human Bladder RT4 Cells | Aristolochic Acid I | 1 nM | Detectable dA-AL-I adduct formation | [7][10] |
| Human Renal Cortex | Aristolochic Acid | Not specified | 1.5 adducts in 10⁸ nucleotides (dA-AL-I) | [15] |
Table 3: Mutagenicity and Chromosomal Damage
| Assay | Organism/Cell Line | Compound | Key Finding | Reference |
| in vivo Micronucleus Test | F344 Rats | Aristolochic Acids | Weak inducer of micronuclei | [16] |
| in vivo Pig-a and Hprt Gene Mutation Assays | F344 Rats | Aristolochic Acids | Strong inducer of gene mutation | [16] |
| Ames Test | Salmonella typhimurium TA100 | Aristolochic Acid I | Similar mutagenic activity to 1,8-nitro-1-naphthoic acid | [17] |
| Comet Assay | LLC-PK1 Cells | Aristolochic Acid I | Dose-dependent increase in DNA damage | [11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in Aristolactam I genotoxicity and a typical workflow for assessing DNA damage.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Aristolactam I genotoxicity.
Cell Culture and Treatment
-
Cell Lines: Human bladder transitional cell carcinoma (RT4), porcine proximal tubular epithelial cells (LLC-PK1), and human urothelium cells (SV-HUC-1) are commonly used.[7][11][13]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., McCoy's 5A for RT4, DMEM for LLC-PK1) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are exposed to varying concentrations of Aristolactam I or Aristolochic Acid I for specified durations (e.g., 24 hours).[11]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19][20]
-
Bacterial Strains: Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly employed.[17][21] These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18]
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[21]
-
Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined in a soft agar and plated on a minimal glucose agar plate lacking histidine.[19]
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[18]
Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[22][23]
-
In Vitro: Cultured cells are treated with the test compound. A cytokinesis-blocking agent like cytochalasin-B is often used to allow for the identification of cells that have completed one nuclear division.[24] The frequency of micronucleated cells is then scored.
-
In Vivo: Rodents are typically used.[22] Following treatment, bone marrow or peripheral blood is collected, and erythrocytes are examined for the presence of micronuclei.[16] An increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic effects.[22]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[25][26]
-
Procedure:
-
Cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed using detergents and high salt concentrations to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are subjected to electrophoresis under alkaline conditions (pH > 13).[25]
-
-
Endpoint: Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[26]
DNA Adduct Analysis (³²P-Postlabeling)
This highly sensitive method is used to detect and quantify DNA adducts.
-
Procedure:
-
DNA is isolated from treated cells or tissues.
-
The DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.
-
The adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using ³²P-ATP and T4 polynucleotide kinase.
-
The labeled adducts are separated by thin-layer chromatography or other chromatographic methods.
-
-
Endpoint: The presence and quantity of DNA adducts are determined by detecting the radioactivity.[14][15]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cells are harvested and fixed, typically with ethanol.
-
The cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.
-
-
Endpoint: The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[11][13]
Analysis of H2AX Phosphorylation (γH2AX)
The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks.[27][28]
-
Detection Methods: γH2AX can be detected and quantified by several methods, including:
-
Immunofluorescence Microscopy: Cells are fixed, permeabilized, and incubated with an antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used for visualization. The formation of distinct nuclear foci, where each focus represents a DNA double-strand break, can be observed.[27]
-
Western Blotting: Total protein is extracted from cells, separated by gel electrophoresis, transferred to a membrane, and probed with a γH2AX-specific antibody.
-
Flow Cytometry: Similar to immunofluorescence, but the fluorescence intensity of a large population of cells is quantified.[28]
-
-
Endpoint: An increase in the level of γH2AX is a sensitive indicator of DNA damage.[27]
Conclusion
The evidence strongly indicates that Aristolactam I, while a metabolite of Aristolochic Acid I, is not devoid of genotoxic activity. It contributes to the formation of persistent DNA adducts, a hallmark of aristolochic acid-induced carcinogenesis. The cellular response to this damage, mediated by pathways such as the p53 signaling cascade, underscores the biological significance of AL-I exposure. For researchers in toxicology and drug development, a thorough understanding of the genotoxic profile of AL-I is crucial for assessing the risks associated with botanicals containing aristolochic acids and for the development of safer therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of the genotoxic effects of Aristolactam I and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A perspective review on factors that influence mutagenicity in medicinal plants and their health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and genotoxicity of the carcinogen aristolochic acid I (AA-I) in human bladder RT4 cells - ProQuest [proquest.com]
- 11. Aristolochic acid I-induced DNA damage and cell cycle arrest in renal tubular epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Aristolochic acid-induced cell cycle G1 arrest in human urothelium SV-HUC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the weak in vivo micronucleus response of a genotoxic carcinogen, aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The structural basis for the mutagenicity of aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. criver.com [criver.com]
- 21. Comparative evaluation of mutagenicity of four aristolochic acids components using the Ames fluctuation test [egh.net.cn]
- 22. Micronucleus test - Wikipedia [en.wikipedia.org]
- 23. [Methods used for evaluating mutagenic and genotoxic properties of chemical compounds. I. The micronucleus test in vivo (an abridged version)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells [mdpi.com]
- 25. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comet assay - Wikipedia [en.wikipedia.org]
- 27. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Histone H2AX phosphorylation: a marker for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Aristolactam A IIIa from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a member of the aristolactam class of alkaloids, which are nitrogen-containing compounds found in various plant species, most notably within the Aristolochia genus. These compounds have garnered interest in the scientific community due to their potential biological activities. This document provides a detailed protocol for the extraction, isolation, and identification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following tables summarize the key quantitative parameters for the extraction and purification of this compound. It is important to note that while the methodologies are well-documented, specific yield data for this compound from a defined starting quantity of plant material is not consistently reported in the literature. The data presented here is synthesized from protocols for the isolation of related compounds and should be considered as a guideline for optimization.
Table 1: Extraction Parameters
| Parameter | Value/Range | Plant Source & Part | Notes |
| Plant Material | Aristolochia gigantea | Stems | Dried and powdered material is recommended for efficient extraction. |
| Extraction Solvent | Ethanol | - | 80% aqueous ethanol has been shown to be efficient for extracting aristolactams.[1] |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | - | Higher ratios may increase extraction yield but require more solvent and longer concentration times.[2][3][4] |
| Extraction Method | Maceration or Soxhlet | - | Maceration at room temperature is a simple method, while Soxhlet extraction can be more efficient but may not be suitable for thermolabile compounds.[5][6] |
| Extraction Time | 24 - 72 hours | - | For maceration, periodic agitation can improve extraction efficiency. |
Table 2: Purification Parameters - Column Chromatography
| Parameter | Value/Range | Stationary Phase | Elution Solvents |
| Initial Fractionation | - | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate, followed by Chloroform and Methanol. |
| Reverse-Phase CC | - | C18 Silica Gel | Gradient of Methanol and Water. |
Table 3: Purification Parameters - Preparative High-Performance Liquid Chromatography (HPLC)
| Parameter | Value/Range | Column | Mobile Phase |
| Column Dimensions | 250 mm x 20 mm | Reverse-Phase C18 (5 µm) | Acetonitrile and Water with 0.1% Formic Acid (gradient elution). |
| Flow Rate | 8 - 20 mL/min | - | To be optimized based on column dimensions and particle size. |
| Detection Wavelength | 254 nm | - | - |
| Injection Volume | 0.5 - 2 mL | - | Dependent on the concentration of the sample and column capacity. |
Table 4: Analytical Data for this compound Identification
| Analytical Method | Key Data |
| ¹H-NMR (DMSO-d₆) | δ 10.65 (s, 1H, NH), 7.97 (d, J=2.5 Hz, 1H, H-5), 7.79 (d, J=8.5 Hz, 1H, H-8), 7.62 (s, 1H, H-2), 7.10 (dd, J=2.5, 8.5 Hz, 1H, H-7), 7.05 (s, 1H, H-9), 6.48 (s, 2H, OCH₂O).[5][6][7] |
| Mass Spectrometry | ESI-MS/MS can be used for structural confirmation. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction, isolation, and identification of this compound from Aristolochia gigantea stems.
Plant Material Preparation
-
Obtain fresh stems of Aristolochia gigantea.
-
Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
Extraction
-
Weigh the powdered plant material.
-
Place the powder in a large glass container suitable for maceration.
-
Add 80% ethanol to the container at a solvent-to-solid ratio of 20:1 (v/w).
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Purification by Column Chromatography (Initial Fractionation)
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent such as hexane. A typical slurry packing method is recommended to ensure a well-packed column.[2]
-
Dissolve a portion of the crude ethanol extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A suggested gradient is:
-
Hexane:Ethyl Acetate (starting from 9:1 to 1:1)
-
Chloroform:Methanol (starting from 9:1 to 1:1)
-
-
Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and UV visualization at 254 nm.
-
Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Purification by Preparative HPLC
-
Dissolve the semi-purified extract in the mobile phase to be used for HPLC.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a reverse-phase C18 column (e.g., 250 mm x 20 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions. A typical gradient could be:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a lower percentage of Solvent B (e.g., 30%) and gradually increase it over 30-40 minutes to a higher percentage (e.g., 80-90%).
-
-
Inject the sample and monitor the elution profile at 254 nm.
-
Collect the fraction corresponding to the peak of this compound based on retention time (determined from analytical HPLC if available).
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
Identification and Characterization
-
Thin Layer Chromatography (TLC):
-
Spot the purified compound on a silica gel TLC plate alongside the crude extract.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under UV light (254 nm). The purified sample should show a single spot.
-
-
¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Analyze the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and confirm the molecular formula.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Chromatographic purification scheme for this compound.
References
- 1. rsc.org [rsc.org]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Isolation, Purification, and Analysis of Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isolation, purification, and quantitative analysis of Aristolactam A IIIa, a naturally occurring phenanthrene lactam alkaloid. This compound, primarily found in plants of the Aristolochia genus, has garnered attention for its diverse biological activities, including potential antitumor properties.[1][2] The methodologies outlined below are compiled from established phytochemical research to ensure reproducibility and accuracy.
Overview of the Isolation and Purification Workflow
The general procedure for obtaining pure this compound from plant material involves a multi-step process. It begins with solvent extraction from the source material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals. The final purified compound is then identified and quantified using analytical techniques like LC-MS/MS.
Caption: General workflow for this compound isolation and analysis.
Experimental Protocols
Protocol for Extraction of this compound
This protocol details the initial extraction of aristolactams from dried plant material. The optimal method involves ultrasonication with a polar solvent to efficiently extract the target compounds.[3]
Materials:
-
Dried and powdered plant material (e.g., stems or roots of Aristolochia species).[1][4]
-
80% Methanol in water (HPLC grade).
-
Ultrasonic water bath.
-
Filtration apparatus (e.g., Whatman filter paper).
-
Rotary evaporator.
Procedure:
-
Weigh 0.5 g of the powdered plant material and place it into a suitable flask.
-
Add 20 mL of 80% methanol to the flask.[3]
-
Place the flask in an ultrasonic water bath and extract for 30 minutes.[3]
-
After ultrasonication, filter the mixture to separate the extract from the solid plant residue.
-
Collect the filtrate (the liquid extract).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Store the crude extract at 4°C for subsequent purification steps.
Protocol for Purification by Chromatography
Purification is typically achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[5][6]
Step A: Column Chromatography (Initial Separation)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to settle, creating a packed bed. Equilibrate the column by running the initial mobile phase through it.[7]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[7]
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., chloroform, then methanol). This gradient elution separates compounds based on their polarity.[7][8]
-
Fraction Collection: Collect the eluate in separate fractions. Monitor the separation using Thin-Layer Chromatography (TLC) to identify fractions containing aristolactams.[7]
-
Pooling: Combine the fractions that show the presence of this compound. Evaporate the solvent to obtain a semi-purified extract.
Step B: Preparative HPLC (Final Purification)
-
System: A preparative HPLC system equipped with a C18 column is used for fine purification.[5]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).[3]
-
Sample Injection: Dissolve the semi-purified extract from the previous step in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound based on an analytical standard.
-
Final Product: Evaporate the solvent from the collected fraction to obtain the purified this compound. Confirm purity using analytical HPLC or UPLC-MS/MS.
Protocol for Quantitative Analysis using UPLC-MS/MS
This method is used for the accurate quantification of this compound in samples.[9][10][11]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS/MS).
-
C18 analytical column.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.[11]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 5 mM ammonium acetate and 0.1% formic acid.[3]
-
Flow Rate: As per column specifications (typically 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound.
-
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following tables summarize key quantitative parameters for the analysis of this compound and related compounds, as established in analytical studies.
Table 1: UPLC-MS/MS Analytical Parameters
This table outlines the typical performance characteristics of a validated UPLC-MS/MS method for analyzing aristolactam compounds.[9][11]
| Parameter | This compound | Reference |
| Retention Time (min) | ~7.73 | [9] |
| Precursor Ion [M+H]⁺ (m/z) | 282.0760 | [9] |
| Linearity (R²) | > 0.99 | [9][11] |
| Limit of Detection (LOD) | 0.0750 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.0206 ng/mL | [9] |
| Recovery (%) | 97.23 - 103.19 | [9] |
| Precision (RSD %) | < 5% | [9] |
Biological Activity Context
This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[12] Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase.[12]
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jsmcentral.org [jsmcentral.org]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Total Synthesis of Aristolactam AIIIa and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Aristolactam AIIIa and its analogues, detailing established synthetic protocols and methodologies for evaluating their biological activity. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Introduction
Aristolactams are a class of phenanthrene alkaloids found in various plant species, notably of the Aristolochia genus. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anti-platelet, and anti-cancer properties. Aristolactam AIIIa, in particular, has been identified as a potential anti-cancer agent, demonstrating the ability to induce apoptosis and cell cycle arrest in cancer cell lines. The development of robust synthetic routes to Aristolactam AIIIa and its analogues is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.
This document outlines two prominent and effective strategies for the total synthesis of the aristolactam core: a one-pot Suzuki-Miyaura coupling/aldol condensation cascade and a synergistic C-H bond activation/dehydro-Diels-Alder reaction. Additionally, protocols for key biological assays to evaluate the mechanism of action of these compounds are provided.
Synthetic Strategies and Experimental Protocols
Two primary synthetic routes for the construction of the aristolactam scaffold are detailed below. While a specific total synthesis for Aristolactam AIIIa is not explicitly detailed in the surveyed literature, these general methods are applicable to its synthesis and that of its analogues by selecting the appropriately substituted starting materials.
Strategy 1: One-Pot Suzuki-Miyaura Coupling/Aldol Condensation Cascade
This method provides a direct and efficient approach to phenanthrene lactams from isoindolin-1-one and 2-formylphenylboronic acid derivatives.[1][2][3]
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling/Aldol Condensation Cascade.
General Experimental Protocol:
-
To a microwave vial, add the substituted isoindolin-1-one (1.0 eq), the corresponding 2-formylphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.04 eq), and Cs2CO3 (3.0 eq).
-
Add a 2:1 mixture of toluene and ethanol as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 10-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aristolactam analogue.
Strategy 2: Synergistic C-H Bond Activation and Dehydro-Diels-Alder Reaction
This strategy involves a ruthenium-catalyzed oxidative cyclization to form a 3-methyleneisoindolin-1-one intermediate, followed by a dehydro-Diels-Alder reaction.[4][5]
Reaction Workflow:
Caption: C-H Activation/Diels-Alder Synthesis Workflow.
General Experimental Protocol:
-
Step 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate
-
In a sealed tube, combine the substituted benzamide (1.0 eq), vinyl sulfone (1.5 eq), [Ru(p-cymene)Cl2]2 (5 mol%), and AgSbF6 (20 mol%) in a suitable solvent such as 1,2-dichloroethane.
-
Heat the mixture at 120 °C for 16 hours.
-
After cooling, filter the reaction mixture and concentrate the solvent.
-
Purify the residue by column chromatography to obtain the 3-methyleneisoindolin-1-one.
-
-
Step 2: Dehydro-Diels-Alder Reaction
-
To a solution of the 3-methyleneisoindolin-1-one (1.0 eq) in acetonitrile, add the benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (2.0 eq) and CsF (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final aristolactam.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various aristolactam analogues using the described methods. Note that yields are highly dependent on the specific substrates used.
| Aristolactam Analogue | Synthetic Strategy | Reported Yield (%) | Reference |
| Aristolactam BII | Suzuki-Miyaura/Aldol | 81 | Org. Lett. 2008, 10, 16, 3543-3546 |
| Aristolactam BIII | Suzuki-Miyaura/Aldol | 83 | Org. Lett. 2008, 10, 16, 3543-3546 |
| Aristolactam FI | Suzuki-Miyaura/Aldol | 66 | Org. Lett. 2008, 10, 16, 3543-3546 |
| Various Analogues | C-H Activation/Diels-Alder | 60-85 | Chem. Sci., 2017, 8, 4130-4135 |
Spectroscopic Data for Aristolactam AIIIa (Isolated from Natural Sources):
| Type | Data |
| ¹H NMR (DMSO-d₆) | δ 10.65 (1H, s, NH), 7.97 (1H, d, J=2.5 Hz, H-5), 7.79 (1H, d, J=8.5 Hz, H-8), 7.62 (1H, s, H-2), 7.10 (1H, dd, J=8.5, 2.5 Hz, H-7), 7.05 (1H, s, H-9), 6.48 (2H, s, OCH₂O) |
| IR (KBr) cm⁻¹ | 3442, 1654, 1088 |
Biological Activity and Mechanism of Action
Aristolactam AIIIa has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. A key indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP).
Apoptosis Signaling Pathway
Caption: Apoptosis induction by Aristolactam AIIIa.
Experimental Protocols for Biological Assays
1. PARP Cleavage Assay by Western Blot
This protocol details the detection of PARP cleavage, a hallmark of apoptosis, in cells treated with Aristolactam AIIIa.
-
Cell Culture and Treatment:
-
Plate HeLa cells (or other suitable cancer cell lines) and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Aristolactam AIIIa or a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Protein Extraction:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP overnight at 4 °C. This antibody should detect both the full-length (116 kDa) and cleaved (89 kDa) fragments.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[6][7][8]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Aristolactam AIIIa on the cell cycle distribution.[9][10][11]
-
Cell Culture and Treatment:
-
Seed HeLa cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Aristolactam AIIIa for 24 hours.
-
-
Cell Preparation and Staining:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI-stained DNA to determine the cell population in the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the data using appropriate software (e.g., ModFit LT).[9]
-
Conclusion
The synthetic strategies and analytical protocols presented here provide a robust framework for the synthesis and biological evaluation of Aristolactam AIIIa and its analogues. The one-pot Suzuki-Miyaura/aldol cascade and the C-H activation/Diels-Alder reaction are powerful methods for constructing the aristolactam core, enabling the generation of diverse libraries for SAR studies. The detailed protocols for apoptosis and cell cycle analysis will facilitate the elucidation of the mechanisms of action of these promising anti-cancer compounds.
References
- 1. Total synthesis of aristolactams via a one-pot suzuki-miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Total Synthesis of Aristolactams via a One-Pot SuzukiâMiyaura Coupling/Aldol Condensation Cascade Reaction - Organic Letters - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aristolactam A IIIa in various matrices, including herbal extracts and biological samples. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters. This method is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments due to the potential health risks associated with aristolactams.
Introduction
Aristolactams are a class of nitrophenanthrene compounds found in plants of the Aristolochia genus.[1] Some of these plants have a history of use in traditional medicine. However, concerns have been raised about the safety of aristolochic acids and their metabolites, aristolactams, due to their nephrotoxic and carcinogenic properties.[1][2] Therefore, sensitive and accurate analytical methods are essential for the detection and quantification of these compounds in herbal products and biological samples to ensure consumer safety and support regulatory compliance. This document provides a detailed HPLC-based protocol for the quantification of this compound.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.
Protocol for Herbal Samples:
-
Sample Homogenization: Accurately weigh 0.5 g of the pulverized and dried herbal sample into a 50 mL conical tube.[3]
-
Extraction Solvent: Add 20 mL of 80% methanol in water (v/v) to the tube.[3]
-
Ultrasonic Extraction: Place the tube in an ultrasonic water bath and sonicate for 30 minutes at a frequency of 40 kHz and power of 500 W.[3]
-
Weight Compensation: After sonication, allow the extract to cool to room temperature and compensate for any solvent loss by adding 80% methanol to the original weight.[3]
-
Filtration: Filter the extract through a 0.22 µm microporous filter membrane into an HPLC vial for analysis.[3]
Protocol for Soil Samples:
-
Sample Preparation: Freeze-dry the soil samples and sieve them through a 1 mm sieve.
-
Extraction: Accurately weigh 100 mg of the prepared soil sample and mix with 1.0 mL of an extraction solvent consisting of methanol/water/acetic acid (70:25:5 v/v/v).[4]
-
Sonication: Sonicate the mixture at room temperature for 30 minutes.[4]
-
Centrifugation: Centrifuge the sample at 16,000 × g for 10 minutes.[4]
-
Collection: Transfer the supernatant into an HPLC vial for analysis.[4]
HPLC-UV/Vis or HPLC-MS/MS Instrumentation and Conditions
The following conditions are recommended for the chromatographic separation and detection of this compound. An HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used.
| Parameter | Condition |
| Column | Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent reversed-phase C18 column[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | 0–10 min, 25% B; 10–12 min, 25–40% B; 12–17 min, 40% B; 17–17.01 min, 40–80% B; 17.01–20 min, 80% B; 20–20.01 min, 80–25% B; 20.01–25 min, 25% B[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 1 µL[3] |
| Detector | DAD (set at an appropriate wavelength for this compound) or MS/MS |
| Autosampler Temperature | 10 °C[3] |
Method Validation and Data Presentation
Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.
Calibration Curve
A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations of a certified reference standard.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for related aristolactam compounds, which can be used as a benchmark for the quantification of this compound.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99[3][5] |
| Limit of Detection (LOD) | Dependent on the detector used; typically in the low ng/mL range[4] |
| Limit of Quantification (LOQ) | Dependent on the detector used; typically in the low ng/mL range[2] |
| Recovery | 98.0% to 99.5%[2] |
| Precision (RSD%) | Should be within acceptable limits (e.g., < 15%) |
| Accuracy | Should be within acceptable limits (e.g., 85-115%) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound.
References
- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of urinary aristolactams by on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a Post-column Microreactor: Application in Identifying New Aristoloxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Developing a validated analytical method for Aristolactam A IIIa
An Application Note and Protocol for the Validated Analysis of Aristolactam A IIIa
Introduction
This compound is a metabolite of aristolochic acid IIIa, a compound found in plants of the Aristolochia genus[1][2]. Aristolochic acids and their aristolactam metabolites are associated with significant health risks, including nephrotoxicity, genotoxicity, and carcinogenicity[1][2][3]. Some studies have shown that this compound exhibits cytotoxic effects and can induce apoptosis and cell cycle arrest in cancer cells[4]. Given these toxicological concerns, it is crucial to have reliable and validated analytical methods for the detection and quantification of this compound in various matrices, including herbal products and biological samples.
This application note provides a detailed protocol for a validated analytical method for this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals in drug development and quality control.
Principle
The method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound. The compound is first extracted from the sample matrix, separated from other components using reverse-phase High-Performance Liquid Chromatography (HPLC), and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Method validation is performed according to established guidelines to ensure accuracy, precision, and reliability[5][6][7].
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., powdered herbal material, biological fluid)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
Sample Preparation (Herbal Material)
-
Accurately weigh 0.5 g of the powdered and homogenized sample into a centrifuge tube[8].
-
Add 10 mL of 70% methanol to the tube[8].
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 40 minutes[8].
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[8].
Caption: Workflow for the extraction of this compound from herbal samples.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm)[9].
-
Mobile Phase B: Acetonitrile[9].
-
Column Temperature: 30 °C[9].
-
Injection Volume: 1 µL[9].
-
Gradient Elution:
-
0-10 min: 25% B
-
10-12 min: 25-40% B
-
12-17 min: 40% B
-
17-17.01 min: 40-80% B
-
17.01-20 min: 80% B
-
20-20.01 min: 80-25% B
-
20.01-25 min: 25% B[9].
-
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9].
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Interface Temperature: 300 °C[9].
-
Nebulizing Gas Flow: 3 L/min[9].
-
Drying Gas Flow: 9 L/min[9].
-
MRM Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 280. The specific product ions for fragmentation should be optimized by infusing a standard solution into the mass spectrometer[2][8].
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 280.0 | Optimize | 100 | Optimize |
| (Internal Standard) | Optimize | Optimize | 100 | Optimize |
| Table 1: Suggested MS/MS Parameters for this compound. Parameters marked with "Optimize" must be determined empirically on the specific instrument used. |
Method Validation Protocol
A newly developed analytical method must be validated to ensure it is suitable for its intended purpose[5][11]. The following parameters should be assessed.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank matrix sample (without this compound).
-
Analyze a matrix sample spiked with this compound.
-
Analyze a matrix sample spiked with this compound and other potentially interfering compounds (e.g., other aristolactams or aristolochic acids).
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank sample.
-
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the known concentration of the analyte over a specific range.
-
Protocol:
-
Prepare a calibration curve using at least five concentration levels of the working standard solutions.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99[1][12].
-
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Spike a blank matrix sample with known concentrations of this compound at three levels (low, medium, and high).
-
Prepare and analyze these samples in triplicate.
-
Calculate the recovery using the formula: Recovery (%) = (Amount Detected / Amount Spiked) * 100%.
-
Acceptance Criteria: The mean recovery should be within 80-120%[1][10].
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicates of a spiked sample at a single concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criteria: The RSD should be ≤ 15%[10].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
These are typically determined based on the signal-to-noise (S/N) ratio.
-
Analyze a series of diluted standard solutions.
-
Acceptance Criteria: LOD is the concentration that yields an S/N ratio of 3:1, and LOQ is the concentration that yields an S/N ratio of 10:1[1].
-
| Validation Parameter | Acceptance Criteria | Typical Result Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.9911[1] |
| Accuracy (Recovery) | 80 - 120% | 77% to 120%[1] |
| Precision (RSD) | ≤ 15% | < 10.5%[10] |
| LOD (S/N Ratio) | ~ 3:1 | ≤ 4 ng/mL for aristolactams[9][13] |
| LOQ (S/N Ratio) | ~ 10:1 | N/A |
| Table 2: Summary of Method Validation Parameters and Acceptance Criteria. |
Biological Activity Context: Cytotoxicity Pathway
This compound has been reported to induce cytotoxicity in cancer cells through apoptosis and cell cycle arrest[4]. Understanding this mechanism is vital for toxicological assessment.
Caption: Postulated mechanism of this compound-induced cytotoxicity in cancer cells.
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic analysis, and method validation provide a framework for researchers to implement this method in their laboratories. The successful validation of this method will ensure the generation of accurate and reliable data, which is essential for the quality control of herbal medicines and for toxicological assessments related to aristolactam exposure.
References
- 1. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 [mdpi.com]
- 5. edqm.eu [edqm.eu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dcvmn.org [dcvmn.org]
- 12. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Aristolactam A IIIa: A Potential Therapeutic Agent for Cancer
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Aristolactam A IIIa as a potential therapeutic agent, with a focus on its anti-cancer properties. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and diagrams of its proposed mechanism of action.
Biological Activity and Mechanism of Action
This compound is a naturally occurring compound that has demonstrated significant potential as an anti-cancer agent.[1][2] It exhibits potent anti-proliferative activity against a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs.[1] The primary mechanism of action for this compound is the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2]
By targeting Plk1, this compound disrupts the normal cell cycle, leading to an arrest in the G2/M phase.[1] This mitotic arrest is often accompanied by the formation of abnormal spindles, ultimately triggering apoptosis, or programmed cell death, in the cancer cells.[1][2] Evidence for apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[3]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7-30 |
| A549 | Lung Cancer | 7-30 |
| HGC | Gastric Cancer | 7-30 |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |
Table 1: Anti-proliferative activity of this compound against various human cancer cell lines.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HGC, HCT-8/V)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sulphorhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound (e.g., 10 µM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.[3]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound (e.g., 10 µM)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for PARP Cleavage
This protocol is used to detect a key marker of apoptosis.
Materials:
-
HeLa cells
-
This compound (e.g., 10 µM)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HeLa cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.[3]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Look for the appearance of the cleaved PARP fragment (approximately 89 kDa).
Signaling Pathway
References
- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Aristolactam A IIIa in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a naturally occurring aristolactam alkaloid found in various plant species. It has garnered significant interest in the scientific community for its potent anti-cancer properties. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, summarizing its biological activities and providing methodologies for its evaluation.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis. These effects are believed to be mediated, at least in part, through the induction of oxidative stress.
Key Effects:
-
Anti-proliferative Activity: Inhibits the growth of various cancer cell lines in a dose-dependent manner.
-
Cell Cycle Arrest: Causes cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis. This is potentially mediated through the ATM-Chk2-p53-p21 signaling pathway.[1][2][3]
-
Induction of Apoptosis: Triggers programmed cell death, confirmed by PARP cleavage and Annexin V staining.[4]
-
Induction of Oxidative Stress: Increases the production of reactive oxygen species (ROS) and leads to the depletion of glutathione (GSH).[5][6][7]
-
Spindle Abnormalities: Induces abnormalities in the mitotic spindle formation in cancer cells.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cell lines.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | SRB | ~10 | [4] |
| A549 | Human Lung Carcinoma | SRB | ~20 | [8] |
| HGC | Human Gastric Cancer | SRB | ~30 | [4] |
| HCT-8/V | Navelbine-resistant Human Colon Cancer | SRB | 3.55 | [4] |
| HK-2 | Human Renal Proximal Tubular Cells | MTT | Not specified, but showed dose-dependent cytotoxicity | [6] |
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)
This protocol is designed to assess the anti-proliferative effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with SRB solution. Wash away the unbound dye and dissolve the bound dye with Tris base.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.[4][9][10]
Materials:
-
This compound
-
HeLa cells (or other suitable cell line)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to attach. Treat the cells with this compound (e.g., 10 µM) or DMSO (vehicle control) for 24 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.[11]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa)
-
6-well plates
-
Cold 70% ethanol
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway
References
- 1. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioaccumulation and DNA Adduct Formation of Aristolactam I: Unmasking a Toxicological Mechanism in the Pathophysiology of Aristolochic Acid Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aristolochic acid I induced oxidative DNA damage associated with glutathione depletion and ERK1/2 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Studying Aristolactam A IIIa-Induced Apoptosis
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the pro-apoptotic effects of Aristolactam A IIIa on cancer cells. The protocols herein detail methods for assessing cell viability, quantifying apoptosis, and elucidating the underlying molecular mechanisms through Western blot analysis.
Introduction
This compound is a natural product that has garnered interest for its anti-cancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis, or programmed cell death.[1] A key mechanism identified is its ability to target and inhibit Polo-like kinase 1 (Plk1), a crucial regulator of mitotic progression.[1] The dysregulation of apoptosis is a hallmark of cancer, and therapeutic agents capable of selectively inducing this process in malignant cells are highly sought after in oncology.[2] These protocols offer standardized methods to rigorously evaluate the pro-apoptotic efficacy of this compound.
Experimental Workflow
The overall workflow for investigating this compound-induced apoptosis involves a multi-step process, beginning with determining its cytotoxic concentration, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies to identify the signaling pathways involved.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hrs) | IC50 (µM) |
|---|---|---|
| HeLa | 24 | Value |
| HeLa | 48 | Value |
| A549 | 24 | Value |
| A549 | 48 | Value |
Table 2: Quantification of Apoptosis by Flow Cytometry
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|---|
| Vehicle Control | 0 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| this compound | 2x IC50 | Value | Value | Value |
Table 3: Densitometric Analysis of Apoptosis-Related Proteins
| Protein | Treatment | Fold Change (Normalized to Loading Control) |
|---|---|---|
| Cleaved Caspase-3 | Vehicle Control | 1.0 |
| Cleaved Caspase-3 | This compound | Value |
| Cleaved PARP | Vehicle Control | 1.0 |
| Cleaved PARP | This compound | Value |
| Bax/Bcl-2 Ratio | Vehicle Control | Value |
| Bax/Bcl-2 Ratio | this compound | Value |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[3] It differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
6-well plates
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[3]
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression levels and cleavage of key proteins involved in the apoptotic cascade, providing mechanistic insights.[6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[2] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[2][6]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin). Look for an increase in cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic proteins.[6]
Proposed Signaling Pathway
Based on existing literature, this compound likely induces apoptosis through the inhibition of Plk1, leading to mitotic arrest and subsequent activation of the intrinsic (mitochondrial) apoptotic pathway. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of the caspase cascade.
Caption: Proposed apoptotic pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Application of Aristolactam A IIIa in Drug Resistance Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Aristolactam A IIIa in the study of drug resistance in cancer. This compound, a natural phenanthrene alkaloid, has demonstrated significant potential in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development.
Mechanism of Action in Drug Resistance
This compound has been shown to circumvent drug resistance through several key mechanisms. Primarily, it induces collateral sensitivity in resistant cancer cells by promoting excessive reactive oxygen species (ROS) accumulation, leading to oxidative stress. This is coupled with the induction of apoptosis and cell cycle arrest, predominantly at the G2/M phase.
Furthermore, compelling evidence suggests that this compound's efficacy in combating drug resistance stems from its ability to simultaneously inhibit two key enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Thioredoxin Reductase 1 (TXNRD1) . This dual blockade disrupts the cellular redox homeostasis, rendering cancer cells, particularly those that have developed resistance, more susceptible to cell death.
Another identified target of this compound is Polo-like kinase 1 (Plk1) , a crucial regulator of mitotic progression. By inhibiting Plk1, this compound disrupts cell division, further contributing to its anti-proliferative effects.
Data Presentation: Anti-proliferative Activity
The following tables summarize the reported in vitro anti-proliferative activity of this compound against various cancer cell lines, including a drug-resistant model.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Citation |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 | [1] |
| HeLa | Cervical Cancer | 7-30 | [1] |
| A549 | Lung Cancer | 7-30 | [1] |
| HGC | Gastric Cancer | 7-30 | [1] |
Table 2: In Vitro Enzymatic Inhibition
| Target Enzyme | Inhibition Parameter | Value (µmol/L) | Citation |
| Polo-like kinase 1 (Plk1) | IC50 | 47.5 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on drug-resistant cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the effect of this compound on the proliferation of both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cancer cells
-
This compound
-
DCFDA solution
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in black 96-well plates and allow them to adhere.
-
Wash the cells with PBS and then incubate with DCFDA solution (e.g., 10 µM) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound. A positive control such as H2O2 should be included.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader or analyze by flow cytometry.
Protocol 5: NQO1 and TXNRD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on NQO1 and TXNRD1 activity. Specific assay kits are commercially available and their protocols should be followed.
General Principle (NQO1): NQO1 activity is typically measured by monitoring the reduction of a substrate (e.g., menadione) coupled to the reduction of a chromogenic or fluorogenic probe in the presence of NADH or NADPH.
General Principle (TXNRD1): TXNRD1 activity is often determined using a DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) assay, where the reduction of DTNB by thioredoxin, which is in turn reduced by TXNRD1 and NADPH, is measured spectrophotometrically.
Procedure Outline:
-
Recombinant human NQO1 or TXNRD1 enzyme is incubated with varying concentrations of this compound.
-
The appropriate substrate and cofactor (NADPH/NADH) are added to initiate the reaction.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
IC50 values are calculated to determine the inhibitory potency of this compound.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound in Drug Resistance.
Caption: Experimental Workflow for Evaluating this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aristolactam A IIIa Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Aristolactam A IIIa from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical for maximizing the yield of this compound. Due to its polar nature, polar solvents are generally most effective. Methanol and ethanol are commonly used. One study on the extraction of aristolochic acids and aristolactams from Houttuyniae herba found that 80% methanol in water exhibited the highest extraction efficiency. For the extraction of aristolactams from Aristolochia gigantea, ethanol has been successfully used in Soxhlet extraction protocols.
Q2: Which extraction method provides the highest yield of this compound?
A2: While traditional methods like maceration and Soxhlet extraction have been used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient. These methods can reduce extraction time and solvent consumption while potentially increasing yield. Although specific comparative data for this compound is limited, studies on other phytochemicals have shown that UAE and MAE can offer significantly higher yields compared to conventional methods. For example, a study comparing extraction methods for other compounds found that MAE was 2.24 times more efficient than maceration and 3.93 times more efficient than Soxhlet extraction.[1]
Q3: How can I minimize the degradation of this compound during extraction?
A3: this compound may be sensitive to high temperatures and prolonged extraction times, which can lead to degradation. To minimize this, consider the following:
-
Use modern extraction techniques: UAE and MAE often operate at lower temperatures and for shorter durations compared to Soxhlet extraction.
-
Optimize temperature: If using methods involving heat, it is crucial to determine the optimal temperature that maximizes extraction without causing significant degradation. Studies on other thermolabile compounds suggest that lower to moderate temperatures are preferable.
-
Protect from light: Like many natural products, aristolactams may be light-sensitive. It is good practice to protect extracts from direct light during and after extraction.
Q4: What are common interfering compounds co-extracted with this compound and how can they be removed?
A4: Plant extracts are complex mixtures, and compounds with similar polarity to this compound, such as pigments (chlorophylls, carotenoids) and tannins, are often co-extracted. These impurities can interfere with downstream analysis and purification.
-
Pigment Removal: Activated charcoal can be used to adsorb pigments from the extract. However, it's important to test this method on a small scale first to ensure it doesn't also adsorb the target compound.
-
Tannin Removal: Tannins can be precipitated by adding a protein solution, such as gelatin or bovine serum albumin (BSA), to the extract. Lead acetate has also been used historically, but due to its toxicity, it is less common now.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions to improve your this compound yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or using a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve this compound. | Test a range of polar solvents and their aqueous mixtures (e.g., methanol, ethanol, 80% methanol, 70% ethanol). | |
| Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent may not be adequate to extract the compound effectively. | Optimize the solid-to-solvent ratio. A common starting point is 1:10 or 1:20 (g/mL). Increasing the ratio may improve yield but also increases solvent consumption. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 24-72 hours with periodic agitation. For UAE and MAE, shorter times (e.g., 30-60 minutes) are typical. | |
| Difficulty in Purifying this compound | Co-elution of Impurities in Chromatography: Other compounds in the extract have similar polarities to this compound, making separation difficult. | Optimize the mobile phase for your column chromatography. A gradient elution with a shallow gradient can improve the resolution between compounds. Consider using different stationary phases (e.g., reversed-phase C18, Sephadex LH-20) to exploit different separation mechanisms. |
| Compound is Not Eluting from the Column: The compound may be irreversibly adsorbed to the stationary phase or the chosen solvent system is too weak. | Ensure the polarity of your elution solvent is high enough to displace the compound from the stationary phase. If using normal phase silica gel, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a chloroform/methanol mixture). | |
| Sample Overload on the Column: Loading too much crude extract onto the column can lead to poor separation. | Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. | |
| Inconsistent or Non-Reproducible Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. | Use plant material from a consistent source and harvest at the same developmental stage. If possible, analyze the raw material for its this compound content before extraction. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can affect the yield. | Carefully control and document all extraction parameters for each experiment to ensure reproducibility. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
Materials:
-
Dried and finely powdered plant material
-
80% Methanol in water (v/v)
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Methodology:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 80% methanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the extract through filter paper to remove the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps, such as column chromatography.
Protocol 2: Soxhlet Extraction of this compound
This is a traditional method that can be effective for exhaustive extraction.
Materials:
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Dried and coarsely powdered plant material
-
Ethanol (95% or absolute)
-
Soxhlet apparatus
-
Cellulose thimble
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Weigh 20 g of the powdered plant material and place it inside a cellulose thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 300 mL of ethanol.
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Assemble the Soxhlet apparatus and place the flask on a heating mantle.
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Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask.
-
After the extraction is complete, allow the apparatus to cool.
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Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator to obtain the crude extract.
Data Presentation
Table 1: Comparison of Extraction Methods for Phytochemicals (General)
| Extraction Method | Typical Extraction Time | Relative Solvent Consumption | Relative Yield (General Phytochemicals) |
| Maceration | 24 - 72 hours | High | Moderate |
| Soxhlet Extraction | 4 - 8 hours | Moderate | High |
| Ultrasound-Assisted Extraction (UAE) | 30 - 60 minutes | Low | High to Very High |
| Microwave-Assisted Extraction (MAE) | 15 - 45 minutes | Low | Very High |
Note: This table provides a general comparison based on literature for various phytochemicals. The optimal method and resulting yield for this compound should be determined experimentally.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Optimizing HPLC Analysis of Aristolactam A IIIa
Welcome to the technical support center for the HPLC analysis of Aristolactam A IIIa. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Solubility
Q1: What is the best solvent to dissolve this compound for HPLC analysis?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and acetone.[1] For reversed-phase HPLC, it is crucial that the injection solvent is compatible with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase composition or a solvent with a weaker elution strength (e.g., a higher percentage of the aqueous component) to prevent peak distortion. If using a strong solvent like pure DMSO due to solubility constraints, ensure the injection volume is minimal (e.g., 1-5 µL) to avoid poor peak shape.
Q2: My sample is not fully dissolving. What should I do?
A2: If this compound does not fully dissolve, you can try gentle warming or sonication. Using a freshly opened vial of a hygroscopic solvent like DMSO can also improve solubility.[2] Ensure your sample is pure, as impurities can affect solubility. Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.
Mobile Phase Optimization & Separation Issues
Q3: I am not getting good separation of my peaks. How can I optimize the mobile phase?
A3: Poor separation can be addressed by modifying the mobile phase composition. For reversed-phase HPLC of aristolactams on a C18 column, a common mobile phase is a mixture of water and an organic solvent like methanol or acetonitrile.
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Adjust Organic Solvent Ratio: Increase the aqueous portion of the mobile phase to increase the retention time of this compound and potentially improve separation from less retained impurities. Conversely, increasing the organic solvent percentage will decrease retention time.
-
Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, as they interact differently with the analyte and the stationary phase.
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Modify pH: this compound has acidic phenolic hydroxyl groups and a basic lactam nitrogen. Adjusting the pH of the aqueous component with a buffer (e.g., phosphate or acetate) or an acidifier like formic acid or acetic acid (e.g., 0.1%) can change the ionization state of the molecule, which significantly impacts retention and peak shape. For acidic compounds, a lower pH (e.g., 2.5-3.5) often results in sharper peaks.
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Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is more effective than an isocratic elution (constant composition).[3]
Q4: My peak shape is poor (e.g., tailing, fronting, or split). What are the likely causes?
A4: Poor peak shape can stem from several issues:
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Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of free silanol groups on the silica support, leading to more symmetrical peaks. Column degradation can also be a cause; consider replacing the column if it's old.
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Peak Fronting: This may indicate column overload. Try diluting your sample and injecting a smaller amount. It can also be caused by poor sample solubility in the mobile phase.
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Split Peaks: This can be caused by a partially clogged column frit, a void in the column packing, or co-elution of an interfering compound. Check for high backpressure, which might indicate a clog. If the problem persists after flushing the column, it may need to be replaced. Also, ensure the injection solvent is compatible with the mobile phase.
Q5: The retention time for this compound is drifting. How can I stabilize it?
A5: Retention time drift can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.
-
Mobile Phase Instability: If your mobile phase is a mixture of solvents that can evaporate at different rates (like methanol), keep the reservoir covered. If using a buffer, ensure it is not precipitating over time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and degassed.[4]
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or acetic acid (analytical grade).
-
This compound standard.
-
-
Mobile Phase Preparation (Example Starting Conditions):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (a preliminary scan is recommended).
-
Injection Volume: 10 µL.
-
Elution Mode: Start with an isocratic elution of 50:50 (A:B).[5] If separation is inadequate, switch to a gradient elution (e.g., start at 30% B, ramp to 90% B over 20 minutes).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Data Presentation
Table 1: Effect of Mobile Phase Modifications on Chromatographic Parameters
| Parameter Modified | Observation | Potential Impact on this compound Analysis |
| % Organic Solvent (Methanol/Acetonitrile) | Increased % leads to shorter retention times. | Fine-tunes the retention time to achieve separation from other components. |
| Mobile Phase pH (Aqueous Phase) | Lowering pH (e.g., with 0.1% formic acid) | Suppresses ionization of phenolic groups, leading to increased retention and sharper peaks. |
| Buffer Concentration | Increased buffer concentration | Can improve peak shape but may also affect retention and increase system backpressure. |
| Flow Rate | Increased flow rate leads to shorter run times but may decrease resolution. | Balances analysis time with separation efficiency. |
| Column Temperature | Increased temperature lowers mobile phase viscosity, reducing backpressure and shortening retention times. | Can improve peak shape and alter selectivity. |
Visualizations
Caption: A systematic workflow for troubleshooting common HPLC issues.
Caption: Key parameters for mobile phase optimization logic.
References
Troubleshooting peak tailing in Aristolactam A IIIa chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Aristolactam A IIIa, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1] This is problematic in the analysis of this compound as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity.[2][3]
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The most common causes of peak tailing for nitrogen-containing compounds like this compound in reversed-phase HPLC are:
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Secondary Interactions: Interaction between the basic nitrogen in the aristolactam structure and acidic residual silanol groups on the silica-based column packing material.[2][4]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted to be around 8.63), the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1][5]
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Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][2]
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Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample band, causing tailing for all peaks.[1][3]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
Q3: How does the pKa of this compound affect peak shape?
A3: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For basic compounds like this compound, a mobile phase pH near its pKa (predicted to be ~8.63) will result in a mixed population of protonated (charged) and neutral molecules.[5] These two forms will interact differently with the stationary phase, leading to a broadened and tailing peak. To ensure a single species and thus a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1-2 pH units away from the analyte's pKa.[7]
Q4: What type of HPLC column is best for analyzing this compound?
A4: For the analysis of basic compounds like this compound, a modern, high-purity, end-capped C18 column is recommended.[8] End-capping minimizes the number of free silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing. Columns with a lower metal content in the silica are also preferable.[9]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the chromatography of this compound.
Step 1: Initial Assessment and Diagnosis
Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing.
Troubleshooting Workflow
Caption: Initial diagnostic workflow for peak tailing.
Step 2: Optimizing Chromatographic Conditions
Based on the initial assessment, follow these steps to optimize your method.
This strongly suggests a specific interaction between the analyte and the stationary phase.
1. Mobile Phase pH Adjustment:
-
Rationale: To ensure this compound is in a single, fully protonated state, the mobile phase pH should be lowered.
-
Action: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Given the predicted pKa of 8.63, a mobile phase pH of 3-4 is a good starting point.[2][5] This will protonate the basic nitrogen, minimizing interactions with residual silanols.
-
Additives: Use additives like formic acid (0.1%) or ammonium formate (~10-20 mM) to control and buffer the pH.[2][6]
2. Column Selection and Care:
-
Rationale: The type and condition of the column are critical.
-
Action:
-
Use a high-purity, end-capped C18 column.
-
If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.
-
Ensure the column is not degraded. If the column is old or has been used with harsh conditions, replace it.
-
3. Sample Solvent:
-
Rationale: The solvent used to dissolve the sample can significantly impact peak shape.
-
Action: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.[6] If a stronger solvent must be used for solubility, inject the smallest possible volume.
This points to a problem with the HPLC system or the column hardware.
1. Check for Column Voids:
-
Rationale: A void at the head of the column will cause band broadening and tailing for all peaks.
-
Action:
-
Disconnect the column and inspect the inlet. If a void is visible, the column needs to be replaced.
-
To prevent voids, avoid sudden pressure changes and operate within the column's recommended pressure limits.[2]
-
2. Inspect for Blockages:
-
Rationale: A partially blocked frit at the column inlet can distort the flow path.
-
Action:
3. Minimize Extra-Column Volume:
-
Rationale: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Action: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
Quantitative Data Summary
The following table summarizes key parameters for troubleshooting peak tailing of this compound.
| Parameter | Recommended Value/Action | Rationale |
| Mobile Phase pH | pH 3-4 | To ensure this compound (predicted pKa ~8.63) is fully protonated and to minimize silanol interactions.[2][5] |
| Mobile Phase Additive | 0.1% Formic Acid or 10-20 mM Ammonium Formate | To control and buffer the mobile phase pH, improving peak symmetry.[2][6] |
| Column Type | High-purity, end-capped C18 | To reduce the number of active silanol sites available for secondary interactions.[8] |
| Sample Solvent | Initial mobile phase composition | To prevent peak distortion caused by solvent mismatch.[6] |
| Sample Concentration | As low as practical | To avoid column overload, which can cause peak tailing.[1][2] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Peaks
Objective: To prepare a mobile phase that minimizes peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly. The expected pH will be approximately 2.7.
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum degassing.
-
-
Organic Component (Mobile Phase B):
-
Pour 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.
-
Filter and degas as described for Mobile Phase A.
-
-
Gradient Elution:
-
Start with a mobile phase composition that provides good retention for this compound (e.g., 80% A, 20% B).
-
Program a gradient to increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be to increase to 95% B over 15-20 minutes.
-
Protocol 2: Column Flushing and Regeneration
Objective: To clean a column that is suspected of being contaminated, leading to peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of methanol.
-
Store the column in a suitable solvent (e.g., acetonitrile/water) or re-equilibrate with your mobile phase for analysis.
Note: Always consult the column manufacturer's instructions for specific cleaning and regeneration procedures, as some phases may not be compatible with all solvents.
Visualizations
Logical Relationship of Peak Tailing Causes
Caption: Relationship between chemical and physical causes of peak tailing.
By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can effectively diagnose and resolve issues with peak tailing in the chromatography of this compound, leading to more accurate and reliable analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Aristolactam AIIIa [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Aristolactam A IIIa in vitro
Technical Support Center: Aristolactam A IIIa
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous media?
This compound is a natural organic compound belonging to the aristolactam class of alkaloids, which are often isolated from plants of the Aristolochiaceae family[1][2]. Its chemical structure is characterized by a polycyclic, phenanthrene-based framework[1][3]. This large, predominantly nonpolar structure results in poor water solubility, making it challenging to prepare homogenous solutions in aqueous buffers and cell culture media required for in vitro assays. While one source mentions it is soluble in water, this is likely an oversimplification, as compounds of this class are notoriously difficult to dissolve in aqueous solutions for biological testing[2].
Q2: What is the first step I should take to solubilize this compound for an experiment?
The universally recommended first step is to create a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media[4][5].
Q3: How do I prepare a stock solution of this compound using DMSO?
To prepare a stock solution, dissolve a known weight of this compound powder in a precise volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution[5]. The stock solution should be stored at -20°C or -80°C to maintain stability. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
This is a common problem known as "precipitation upon dilution." It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: What are the maximum recommended concentrations of DMSO for in vitro assays?
DMSO can be toxic to cells, and its effects are dependent on the cell type, concentration, and exposure time[4][6]. As a general rule, the final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally ≤0.1% (v/v)[7][8]. Some robust cell lines may tolerate up to 0.5%, but concentrations above this can induce significant cytotoxicity, apoptosis, or differentiation, confounding experimental results[4][6]. It is crucial to perform a vehicle control (media with the same final DMSO concentration as your treated samples) in all experiments[6].
Troubleshooting Guide: Compound Precipitation
Issue: After preparing a clear stock solution of this compound in DMSO, the compound precipitates or forms a cloudy suspension when added to the aqueous cell culture medium.
| Potential Cause | Recommended Solution | Key Considerations |
| Poor Aqueous Solubility | 1. Optimize Dilution Technique: Add the DMSO stock directly to the culture medium with vigorous mixing (e.g., vortexing or rapid pipetting). Pre-warming the medium to 37°C can sometimes help. It is critical to perform serial dilutions of the stock solution in pure DMSO, not in an aqueous buffer, before the final dilution into the medium[9]. | This ensures the compound is transferred in the smallest possible volume of DMSO, minimizing local concentration effects that lead to precipitation[9]. |
| 2. Reduce Final Compound Concentration: The desired concentration may exceed the solubility limit in the final medium. Test a lower concentration range. | If a compound is not soluble at a standard screening concentration (e.g., 10 µM) in media with <1% DMSO, its utility as a drug candidate may be limited[10]. | |
| 3. Increase Final DMSO Concentration: If your cell line tolerates it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.25% or 0.5%) can improve solubility. | CRITICAL: Always determine the maximum tolerated DMSO concentration for your specific cell line and experiment duration via a vehicle control toxicity assay first[4][6]. | |
| Compound-Media Interaction | 4. Utilize Serum Proteins: If using serum-containing media, the compound may bind to proteins like albumin, which can enhance its apparent solubility. Try adding the DMSO stock to a small volume of pure serum first, mix well, and then dilute this mixture into the rest of the culture medium[9]. | This method is only applicable for assays where serum is present and does not interfere with the experimental endpoint. |
| 5. Use Solubilizing Excipients: For more persistent solubility issues, consider using a solubilizing agent like a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies[11][12]. | Cyclodextrins encapsulate the hydrophobic compound, increasing its aqueous solubility[11][13]. A specific protocol for this advanced technique is provided below. |
Data Presentation
The following tables provide reference data for managing solvents and understanding the properties of this compound.
Table 1: General Solubility Profile of Aristolactam-type Compounds (Note: Specific quantitative data for this compound is not widely available. This table is based on the general properties of this chemical class.)
| Solvent | Expected Solubility | Use Case |
| Water / PBS | Very Poor / Insoluble | Final aqueous assay buffer |
| Ethanol | Soluble[2] | Alternative stock solution solvent |
| Methanol | Soluble | Extraction, chromatography |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended stock solution solvent |
| Acetic Acid | Soluble[2] | Not suitable for biological assays |
Table 2: Recommended Maximum Final DMSO Concentrations for Cell-Based Assays
| Exposure Duration | Recommended Max. DMSO Conc. (v/v) | Notes |
| < 24 hours | 0.05% - 0.5% | Cell line dependent. Concentrations >0.1% show increasing toxicity for sensitive lines[4][7]. |
| 24 - 48 hours | ≤ 0.1% | Toxicity increases significantly with exposure time[4][6]. |
| > 48 hours | ≤ 0.01% - 0.05% | Long-term exposure even at low concentrations can be toxic. For 72h, 0.01% may be the safe limit for some cells[4]. |
| Always run a vehicle control to confirm the lack of toxicity for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 2.79 mg of this compound powder (Molecular Weight: ~279.25 g/mol )[14].
-
Add Solvent: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again. Ensure the solution is completely clear.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Example for 10 µM Final)
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in pure DMSO to create intermediate stocks. This is crucial for dose-response experiments.
-
Final Dilution: To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.
-
Mix Immediately: Immediately after adding the stock, mix the solution thoroughly by vortexing (if in a tube) or by vigorous and repeated pipetting (if in a well plate) to prevent precipitation.
-
Apply to Cells: Add the final working solution to your cells immediately.
Protocol 3: Advanced Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method creates an inclusion complex to enhance aqueous solubility.
-
Prepare CD Solution: Prepare a 40-50% (w/v) solution of HP-β-CD in water or your basal cell culture medium (without serum).
-
Add Compound: Dissolve this compound directly into the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the CD solution.
-
Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex[12].
-
Sterilization & Use: Sterilize the final complex solution by filtering through a 0.22 µm membrane. This solution can then be diluted into your full cell culture medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Visualizations
Diagram 1: Experimental Workflow for Solubilization
Caption: Decision workflow for preparing this compound for in vitro assays.
Diagram 2: Hypothetical Signaling Pathway Inhibition (Aristolactams have shown anti-inflammatory and cytotoxic activities. A common pathway involved in these processes is the NF-κB pathway, presented here as a hypothetical target.)
References
- 1. Aristolactam Aiiia | C16H11NO4 | CID 10356352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aristolactam AIIIa [chembk.com]
- 3. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. Aristololactam IIIa | C16H9NO4 | CID 5319620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aristolactam A IIIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Aristolactam A IIIa and related derivatives. The information is based on established synthetic routes, focusing on potential challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and efficient strategy involves a two-step process. The first step is a ruthenium-catalyzed oxidative cyclization to form a 3-methyleneisoindolin-1-one intermediate. This is followed by a dehydro-Diels-Alder reaction with a benzyne precursor to construct the characteristic phenanthrene lactam core of aristolactam alkaloids.
Q2: Are there alternative synthetic routes for the aristolactam framework?
Yes, other methods have been developed. One notable alternative is based on a Suzuki-Miyaura coupling reaction to construct the phenanthrene framework.[1] However, this guide focuses on the refinement of the C-H bond activation and dehydro-Diels-Alder reaction sequence.
Q3: What are the most critical steps in the described synthesis that may require troubleshooting?
The two key steps that can be challenging are:
-
The initial ruthenium-catalyzed oxidative cyclization, where reaction conditions significantly impact the yield of the 3-methyleneisoindolin-1-one intermediate.
-
The subsequent dehydro-Diels-Alder reaction, which can be prone to the formation of competing side products.
Troubleshooting Guide
Problem 1: Low yield in the Ruthenium-Catalyzed Oxidative Cyclization Step
Symptoms:
-
The yield of the 3-methyleneisoindolin-1-one intermediate is significantly lower than reported values (e.g., < 70%).
-
A complex mixture of products is observed after the reaction.
Possible Causes and Solutions:
-
Suboptimal Solvent: The choice of solvent has a dramatic effect on the reaction yield. While solvents like toluene and THF have been shown to be less effective, leading to yields as low as 15-20%, acetic acid has been identified as the optimal solvent, providing significantly higher yields.[2][3]
-
Incorrect or Inefficient Additive: The presence of a silver salt additive is crucial for the reaction to proceed efficiently. Among various silver salts tested, AgSbF6 has been demonstrated to be the most effective.[2][3] The reaction does not proceed in the absence of AgSbF6.[2]
-
Catalyst Activity: Ensure the ruthenium catalyst, [{RuCl2(p-cymene)}2], is of high purity and handled under appropriate conditions to prevent deactivation.
-
Reaction Conditions: The reaction requires elevated temperatures (around 120 °C) and an oxygen atmosphere for an extended period (e.g., 36 hours).[2][3] Ensure these conditions are maintained consistently throughout the reaction.
Problem 2: Formation of Side Products in the Dehydro-Diels-Alder Reaction
Symptoms:
-
Isolation of multiple products in addition to the desired aristolactam.
-
Difficulty in purifying the target this compound due to the presence of closely related impurities.
Possible Causes and Solutions:
-
Standard Diels-Alder Reaction Issues: Traditional dehydro-Diels-Alder reactions for constructing this framework can be inefficient and lead to competing side products.[2]
-
Engineered Dienophile for Selectivity: A refined approach utilizes a 3-methyleneisoindolin-1-one intermediate with a cleavable sulfonyl group (SO2Ph) at the β-carbon of the alkene.[2][3] This engineered starting material undergoes the cycloaddition, and the sulfonyl group is subsequently cleaved in the same step by a fluoride source like Cesium Fluoride (CsF).[2] This method has been shown to produce the desired aristolactam in a highly selective manner.[2]
Quantitative Data Summary
Table 1: Optimization of the Ruthenium-Catalyzed Oxidative Cyclization Reaction [2][3]
| Entry | Solvent | Additive | Yield of 3-methyleneisoindolin-1-one (%) |
| 1 | 1,2-dichloroethane | AgSbF6 | Not effective |
| 2 | Toluene | AgSbF6 | 20 |
| 3 | 1,4-dioxane | AgSbF6 | Not effective |
| 4 | DMF | AgSbF6 | Not effective |
| 5 | THF | AgSbF6 | 15 |
| 6 | CF3COOH | AgSbF6 | Not effective |
| 7 | CH3COOH | AgSbF6 | 78 |
| 8 | CH3COOH | AgBF4 | Less effective |
| 9 | CH3COOH | AgOTf | Less effective |
| 10 | CH3COOH | KPF6 | Less effective |
| 11 | CH3COOH | None | 0 |
Table 2: Selected Yields of Aristolactam Derivatives via the Refined Dehydro-Diels-Alder Reaction [2]
| Entry | 3-methyleneisoindolin-1-one Derivative | Benzyne Precursor | Yield of Aristolactam Derivative (%) |
| 1 | 3g | 7a | 66 |
| 2 | 3g with unsymmetrical benzyne 7f | 7f | 66 (9:1 ratio of regioisomers) |
| 3 | 3g with unsymmetrical benzyne 7g | 7g | 69 (highly regioselective) |
Experimental Protocols
1. General Procedure for the Ruthenium-Catalyzed Oxidative Cyclization
A mixture of N-substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.) in acetic acid (3.0 mL) is stirred in a sealed tube under an oxygen atmosphere at 120 °C for 36 hours.[2][3] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one.
2. General Procedure for the Dehydro-Diels-Alder Reaction and Desulfonylation
To a solution of the 3-methyleneisoindolin-1-one derivative (1.0 mmol) and the benzyne precursor (2.0 mmol) in acetonitrile (5.0 mL), Cesium Fluoride (CsF) (3.0 mmol) is added. The reaction mixture is stirred at 30 °C for 24 hours.[2] After completion, the solvent is evaporated, and the residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding aristolactam derivative.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Chemical pathway for this compound synthesis.
References
Minimizing degradation of Aristolactam A IIIa during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Aristolactam A IIIa during storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on general chemical principles for structurally related compounds, the primary factors that can lead to the degradation of this compound include:
-
Hydrolysis: The lactam ring in the this compound structure is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.
-
Oxidation: The aromatic rings and other functional groups in the molecule can be sensitive to oxidation, which can be initiated by atmospheric oxygen or oxidizing contaminants.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: High temperatures can increase the rate of all chemical degradation pathways.
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored under controlled conditions. The following table summarizes the recommended long-term and accelerated storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photodegradation. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Humidity | Desiccated environment | Prevents hydrolysis of the lactam ring. |
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:
| Parameter | Recommended Condition | Rationale |
| Solvent | Use a dry, aprotic solvent if compatible with your experimental design. | Minimizes the risk of hydrolysis. |
| Temperature | -20°C or -80°C | Slows down degradation reactions in solution. |
| Light | Store in light-protecting amber vials. | Prevents photodegradation. |
| Duration | Use as soon as possible, ideally within 24 hours. | Minimizes the time for degradation to occur. |
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported in the literature, potential degradation pathways can be hypothesized based on its chemical structure. The diagram below illustrates a possible hydrolytic degradation pathway.
Caption: Hypothesized hydrolytic degradation pathway of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or purity over time | Improper storage conditions leading to degradation. | Review and implement the recommended storage conditions (see FAQs). Perform a purity analysis (e.g., HPLC) to assess the extent of degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | Prepare fresh solutions of this compound for each experiment. Ensure consistent handling and storage procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.[1][2][3][4]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
UV lamp
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample stored under recommended conditions, by a stability-indicating method such as HPLC or LC-MS to identify and quantify any degradation products.
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase (example):
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Elution (example):
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Logical Relationships in Stability Assessment
The following diagram illustrates the logical relationship between storage conditions, degradation pathways, and the resulting stability profile of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Stability in the presence of widespread beta-lactamases. A prerequisite for the antibacterial activity of beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress in Safety and Pharmacological Activity of Natural Aristolactams [journal11.magtechjournal.com]
- 4. journals.ekb.eg [journals.ekb.eg]
Enhancing the resolution of Aristolactam A IIIa in complex mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical resolution of Aristolactam A IIIa in complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Silanol Interactions: Active silanol groups on the column's stationary phase can interact with the analyte.[1] - Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[1] - Column Overload: Injecting too much sample can saturate the column. - Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[1] | - Mobile Phase Modification: Add a competing base, such as triethylamine, to the mobile phase, or use a buffered mobile phase to maintain a consistent pH. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Sample Dilution: Reduce the concentration of the sample being injected. - Optimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK) to minimize dead volume.[1] |
| Inadequate Resolution from Co-eluting Peaks | - Suboptimal Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous phase may not be ideal for separating this compound from structurally similar compounds.[2] - Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. - Steep Gradient Elution: A rapid gradient may not allow enough time for closely eluting compounds to separate.[3] | - Solvent Screening: Test different organic modifiers (acetonitrile vs. methanol) to see which provides better selectivity.[3] - Gradient Optimization: Employ a shallower gradient around the elution time of this compound to improve separation.[3] - Column Selection: Consider a different column chemistry, such as a phenyl-hexyl or cyano phase, which can offer alternative selectivity based on π-π interactions.[2] - Temperature Adjustment: Optimizing the column temperature can alter selectivity and improve resolution.[3] |
| Low Signal Intensity / Poor Sensitivity | - Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[4][5] - Suboptimal Ionization Source Parameters: Incorrect settings for gas flows, temperature, or voltages can lead to inefficient ionization.[5] - Inappropriate Mobile Phase Additives: Some additives, like trifluoroacetic acid (TFA), can cause signal suppression in ESI-MS.[6] | - Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] - Optimize MS Source Conditions: Tune the ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage) to maximize the signal for this compound.[5] - Mobile Phase Modifiers: Use formic acid or ammonium formate as mobile phase additives, which are generally more compatible with ESI-MS.[6] - Consider a Different Ionization Technique: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds.[7] |
| Inconsistent Retention Times | - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[8] - Column Temperature Fluctuations: Lack of a column oven or inconsistent temperature control can affect retention.[8] - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections.[9] | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase and prepare it fresh daily.[8] - Use a Column Oven: Maintain a constant and consistent column temperature throughout the analysis.[8] - Ensure Adequate Equilibration: Allow the column to equilibrate for a sufficient time (e.g., 10-15 column volumes) before each injection.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an analytical column to resolve this compound?
A1: A reversed-phase C18 column is a common and effective choice for the analysis of aristolactams.[8] Columns with a particle size of 1.8 to 2.6 µm can provide higher efficiency and better resolution. For complex mixtures, a column with a different selectivity, such as a phenyl-hexyl or embedded polar group (EPG) stationary phase, could also be explored to enhance separation from closely related compounds.
Q2: How can I improve the extraction of this compound from a complex matrix like an herbal supplement?
A2: An effective method for extracting this compound from herbal matrices is ultrasonication with a mixture of methanol and an organic solvent like dimethyl sulfoxide (DMSO). Subsequent clean-up using solid-phase extraction (SPE) with a C18 cartridge can help remove interfering compounds before LC-MS/MS analysis.
Q3: What are the recommended mobile phases for LC-MS/MS analysis of this compound?
A3: A common mobile phase combination for the analysis of this compound and related compounds by LC-MS/MS is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[8][10] The formic acid helps to promote ionization in positive ion mode electrospray ionization (ESI).
Q4: My quantitative results for this compound are not reproducible. What could be the issue?
A4: Poor reproducibility in quantitative analysis can stem from several factors. One of the most common is the matrix effect, where components in your sample extract interfere with the ionization of your analyte.[4] To address this, consider using a matrix-matched calibration curve or an internal standard that is structurally similar to this compound. Additionally, ensure your sample preparation is consistent and that your LC-MS/MS system is properly calibrated and maintained.
Q5: What are typical MS/MS parameters for the detection of this compound?
A5: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The precursor ion will be the protonated molecule [M+H]⁺. The specific product ions for MS/MS detection would need to be determined by infusing a standard of this compound into the mass spectrometer and optimizing the collision energy to obtain characteristic and intense fragment ions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for the analysis of aristolactams, including this compound.
Table 1: Chromatographic Method Parameters
| Parameter | Method 1[8] | Method 2 |
| Column | Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) | C18 Column |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.3 mL/min | Not Specified |
| Gradient | 25% B (0-10 min), 25-40% B (10-12 min), 40% B (12-17 min), 40-80% B (17-17.01 min), 80% B (17.01-20 min), 80-25% B (20-20.01 min), 25% B (20.01-25 min) | Gradient Elution |
| Column Temp. | 30 °C | Not Specified |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | |
| Recovery | 77% - 120% | [8] |
| Precision (RSD) | < 5.8% | [8] |
| Limit of Detection (LOD) | 0.2 - 2.5 ng/mL | |
| Limit of Quantification (LOQ) | ≤ 4 ng/mL | [8] |
Experimental Protocols & Workflows
Detailed Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices for the analysis of this compound in herbal matrices.[8]
1. Sample Preparation: Ultrasonic Extraction
-
Weigh 0.5 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Sonicate in an ultrasonic water bath for 30 minutes.
-
Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A suitable gradient to separate this compound from other components (refer to Table 1 for an example).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30 °C.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for this compound.
Visualized Workflows
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: LC-MS/MS Analysis of Aristolactam A IIIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Aristolactam A IIIa.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility between replicate injections of the same sample.
-
Inaccurate and inconsistent recovery of spiked standards.
-
Non-linear calibration curves.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[1]
-
Signal suppression or enhancement when comparing the analyte response in the sample matrix to that in a pure solvent.[1]
Q3: What are the most effective strategies to minimize matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: Implementing robust sample cleanup procedures is a primary strategy to remove interfering matrix components.[1][3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][3]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Internal Standards: The use of a suitable internal standard, particularly a stable isotope-labeled version of this compound, is highly recommended to compensate for matrix effects.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for signal suppression or enhancement.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interferences.[3] 2. Modify Chromatography: Adjust the LC gradient to better separate the analyte from the interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[2] |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[2] 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a pooled blank matrix to normalize the response. 3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. |
| Non-Linear Calibration Curve | Differential Matrix Effects at Different Concentrations: The matrix effect is not consistent across the calibration range. | 1. Narrow the Calibration Range: If possible, work within a more restricted linear range. 2. Use a Different Calibration Model: A quadratic fit might be appropriate if the non-linearity is predictable. 3. Improve Sample Cleanup: Reducing the overall matrix load can improve linearity. |
| Peak Tailing or Splitting | Matrix Overload or Interference: High concentrations of matrix components can affect the chromatography. | 1. Optimize Sample Preparation: Focus on removing components known to cause poor peak shape, such as phospholipids.[4] 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. 3. Adjust Mobile Phase: Modifying the pH or organic content of the mobile phase can improve peak shape. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
This protocol is adapted from methodologies used for the analysis of similar compounds, Aristolochic Acid I and Aristolactam I.[5][6][7]
-
Sample Pre-treatment:
-
To 1 mL of sample (e.g., plasma, urine), add a suitable internal standard.
-
Acidify the sample with 100 µL of formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., NH2 or mixed-mode) by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 3 mL of a suitable solvent (e.g., methanol with 2% formic acid).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes recovery data for Aristolochic Acid I (AA-I) and Aristolactam I (AL-I) in human urine, demonstrating the effectiveness of matrix-matched internal standard calibration in mitigating matrix effects. This data can serve as a reference for expected performance when analyzing the structurally similar this compound.
| Analyte | Calibration Method | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| AA-I | Conventional | 10 | 106.0 | 11.2 |
| 50 | 115.8 | 2.8 | ||
| Matrix-Matched | 10 | 99.7 | 2.8 | |
| 50 | 108.5 | 1.7 | ||
| AL-I | Conventional | 10 | 49.8 | 5.3 |
| 50 | 76.9 | 0.1 | ||
| Matrix-Matched | 10 | 81.3 | 5.5 | |
| 50 | 93.0 | 0.1 |
Data adapted from a study on AA-I and AL-I analysis in multiple matrices.
Visualizations
Caption: Workflow for Sample Preparation and Analysis of this compound.
Caption: Troubleshooting Logic for Matrix Effects in LC-MS/MS Analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isolation of Aristolactam A IIIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Aristolactam A IIIa.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for isolating this compound?
A1: this compound is a naturally occurring alkaloid predominantly found in plants of the Aristolochia genus. Species such as Aristolochia gigantea and Aristolochia mollissima have been reported to contain this compound. It is often found alongside other structurally related aristolactams and aristolochic acids.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is reported to be a colorless crystalline solid. It exhibits solubility in water and various organic solvents, including ethanol, acetic acid, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This solubility profile is a key consideration for selecting appropriate extraction and chromatography solvents.
Q3: What are the potential safety concerns when handling this compound?
A3: While specific toxicity data for this compound is limited, it is structurally related to aristolochic acids, which are known to be nephrotoxic and carcinogenic. Therefore, it is crucial to handle this compound and all plant extracts containing it with extreme caution. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated area or a fume hood.
Q4: Which analytical techniques are most suitable for identifying and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the identification and quantification of this compound. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and specificity for detecting trace amounts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation of the isolated compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
Problem: The yield of this compound from the plant material is lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Extraction Solvent | The choice of solvent is critical for efficient extraction. While methanol is commonly used, the polarity may need to be adjusted. An 80% methanol-water mixture has been shown to be effective for extracting aristolactams.[1] Consider performing small-scale trial extractions with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, and mixtures with water) to determine the optimal solvent system for your specific plant material. |
| Incomplete Extraction | The extraction time or method may not be sufficient to fully extract the compound. Increase the extraction time or the number of extraction cycles. Employing techniques like ultrasonication or Soxhlet extraction can significantly improve extraction efficiency.[1] |
| Degradation during Extraction | Aristolactams may be susceptible to degradation under harsh extraction conditions. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions. If using heat, perform extractions at the lowest effective temperature. |
| Improper Plant Material Handling | The concentration of secondary metabolites can vary depending on the age of the plant, the part of the plant used (roots, stems, leaves), and the drying and storage conditions. Ensure that the plant material is properly identified, harvested at the optimal time, and stored in a cool, dry place away from direct sunlight to prevent degradation of the target compound. |
Poor Chromatographic Separation
Problem: Difficulty in separating this compound from co-eluting impurities, particularly other aristolactams or aristolochic acids.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Mobile Phase | The mobile phase composition is crucial for achieving good resolution in column chromatography. Systematically screen different solvent systems with varying polarities. For reversed-phase HPLC, a gradient elution with acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is a good starting point. For preparative HPLC, a four-channel parallel system with a C18 column has been used for separating aristolactams. |
| Inappropriate Stationary Phase | While C18 is a common choice for reversed-phase chromatography, other stationary phases may provide better selectivity for aristolactams. Consider trying phenyl-hexyl or cyano-propyl columns. For normal-phase chromatography, silica gel is standard, but diol or amino-bonded phases could offer alternative selectivity. |
| Column Overloading | Injecting too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load or perform a preliminary fractionation step to remove bulk impurities before the final purification step. |
| Presence of Structurally Similar Impurities | This compound is often found with other closely related aristolactams. Achieving baseline separation can be challenging. In such cases, multiple chromatographic steps with different separation mechanisms (e.g., reversed-phase followed by normal-phase or size-exclusion chromatography) may be necessary. Preparative Thin-Layer Chromatography (PTLC) can also be an effective final purification step for small quantities. |
Compound Degradation During Purification
Problem: Loss of this compound during chromatographic purification or subsequent workup steps.
| Potential Cause | Troubleshooting Suggestion |
| pH Instability | The lactam ring in aristolactams can be susceptible to hydrolysis under strong acidic or basic conditions. Maintain the pH of the mobile phase and any aqueous solutions used during workup within a neutral or mildly acidic range (pH 3-7). |
| Temperature Sensitivity | Prolonged exposure to elevated temperatures can lead to degradation. If possible, perform chromatographic separations at room temperature. When evaporating solvents, use a rotary evaporator at a low temperature (e.g., < 40°C). |
| Light Sensitivity | Some complex organic molecules are sensitive to light. Protect the sample from direct light by using amber vials or covering glassware with aluminum foil, especially if the purification process is lengthy. |
| Oxidative Degradation | While less common for this class of compounds, oxidation can occur. If degradation is suspected, de-gassing solvents and blanketing the sample with an inert gas like nitrogen or argon during storage and processing can be beneficial. |
Experimental Protocols
General Extraction Protocol
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Plant Material Preparation: Air-dry the plant material (e.g., stems of Aristolochia gigantea) at room temperature and grind it into a fine powder.
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Extraction: Macerate the powdered plant material with 80% methanol in water (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
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Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
General Chromatographic Purification Protocol
-
Initial Fractionation (Optional): For large quantities of crude extract, perform an initial fractionation using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of a non-polar to a polar solvent (e.g., hexane -> ethyl acetate -> methanol).
-
Preparative HPLC:
-
Column: A C18 reversed-phase preparative column is a suitable choice.
-
Mobile Phase: A gradient elution system of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. A typical gradient might be:
-
0-5 min: 20% B
-
5-40 min: 20% to 80% B (linear gradient)
-
40-45 min: 80% B (isocratic)
-
45-50 min: 80% to 20% B (linear gradient)
-
-
Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).
-
Fraction Collection: Collect fractions based on the elution of peaks.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-DAD or LC-MS to identify the fractions containing pure this compound.
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Final Purification (if necessary): If the fractions are not sufficiently pure, pool the relevant fractions, concentrate them, and perform a second round of preparative HPLC with a shallower gradient or a different stationary phase. Alternatively, preparative TLC can be used for final polishing.
-
Compound Characterization: Confirm the identity and purity of the final isolated compound using spectroscopic methods such as MS, 1H NMR, and 13C NMR.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for common isolation challenges.
References
Technical Support Center: Purity Assessment of Synthetic Aristolactam A IIIa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Aristolactam A IIIa. The information provided is intended to assist in overcoming common challenges encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of synthetic this compound?
A1: The primary methods for assessing the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of purity and detection of impurities. LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[1] NMR, particularly quantitative ¹H-NMR (qNMR), can be used for an absolute purity determination and structural confirmation of the main component and impurities.[2]
Q2: What are some potential impurities I should be aware of in synthetic this compound?
A2: Impurities in synthetic this compound can originate from starting materials, byproducts of the synthetic route, or degradation products. Potential impurities may include:
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Residual starting materials and reagents: Unreacted precursors from the synthesis.
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Isomeric impurities: Structural isomers of this compound that may form during synthesis.
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Related aristolactams and aristolochic acids: Depending on the synthetic pathway, other aristolactam or aristolochic acid analogues might be present.
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Degradation products: this compound may degrade under certain light, temperature, or pH conditions.
Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
A3: Peak tailing for nitrogen-containing aromatic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction between the basic nitrogen in the lactam ring and acidic residual silanol groups on the silica-based stationary phase.[3][4]
Here are some troubleshooting steps:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[4][5]
-
Use a buffer: Incorporating a buffer in your mobile phase can help maintain a stable pH and improve peak shape.
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Add a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to have fewer accessible silanol groups and are better suited for analyzing basic compounds.[3]
-
Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[5][6]
Q4: I am observing unexpected peaks in my LC-MS analysis. How can I identify them?
A4: Identifying unknown peaks in an LC-MS analysis involves a systematic approach:
-
Analyze the mass spectrum: Determine the molecular weight of the unknown peak from its mass-to-charge ratio (m/z).
-
Consider potential adducts: The unknown peak could be an adduct of your target molecule with salts or solvents from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).
-
Perform MS/MS fragmentation: Fragmenting the parent ion of the unknown peak and analyzing the resulting daughter ions can provide structural information to help elucidate the impurity's structure.
-
Consult synthetic route: Review the synthesis pathway to predict potential byproducts, unreacted starting materials, or reagents that could correspond to the observed unknown peaks.
Q5: Can I use NMR to quantify the purity of my synthetic this compound?
A5: Yes, quantitative ¹H-NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2] The method involves accurately weighing the sample and an internal standard of known purity, dissolving them in a deuterated solvent, and acquiring a ¹H-NMR spectrum. The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups; Column overload; Inappropriate mobile phase pH. | Lower mobile phase pH; Use an end-capped column; Add a competing base (e.g., TEA) to the mobile phase; Reduce sample concentration/injection volume.[3][5][6] |
| Peak Broadening | Extra-column volume; Mismatch between injection solvent and mobile phase; Low flow rate. | Use shorter, narrower tubing; Dissolve sample in the initial mobile phase; Optimize flow rate.[3] |
| Ghost Peaks | Impurities in the mobile phase or system contamination; Late eluting peaks from a previous run. | Use high-purity solvents; Clean the injector and system; Implement a sufficient column wash after each run. |
| Retention Time Shift | Change in mobile phase composition; Column degradation; Temperature fluctuations. | Prepare fresh mobile phase accurately; Replace the column if performance degrades; Use a column oven for temperature control. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization; Ion suppression from matrix components; Incorrect MS parameters. | Optimize mobile phase pH and additives to enhance ionization; Improve sample clean-up; Tune MS parameters for the analyte. |
| Unstable Signal/Spray | Clogged ESI needle; Inconsistent solvent flow; High salt concentration in the mobile phase. | Clean or replace the ESI needle; Check the LC pump for leaks or bubbles; Reduce non-volatile buffer concentrations. |
| Mass Inaccuracy | Instrument not calibrated; Temperature fluctuations affecting electronics. | Calibrate the mass spectrometer regularly; Ensure a stable laboratory environment. |
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative purity data for synthetic this compound, the following table provides a generalized example of a purity analysis summary. Actual values should be determined experimentally.
| Analytical Method | Parameter | Typical Specification | Example Result |
| HPLC-UV | Purity (Area %) | ≥ 98.0% | 99.2% |
| Individual Impurity | ≤ 0.15% | Largest impurity: 0.11% | |
| Total Impurities | ≤ 1.0% | 0.8% | |
| qNMR | Absolute Purity (w/w %) | ≥ 97.0% | 98.5% |
| LC-MS | Impurity Identification | Report any impurity > 0.10% | Impurity at RT 5.8 min identified as [structure of a potential byproduct]. |
Experimental Protocols
HPLC Purity Method for Synthetic this compound
This is a general method based on the analysis of related compounds and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
LC-MS Impurity Profiling Method for Synthetic this compound
This method is designed to be coupled with the HPLC method above for impurity identification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, as per instrument recommendation.
-
MS/MS: For structural elucidation of unknown peaks, perform targeted MS/MS using collision-induced dissociation (CID) with an appropriate collision energy.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
-
Internal Standard: Select a suitable internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has proton signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a vial.
-
Accurately weigh approximately 20 mg of the synthetic this compound sample into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integral, and the weights of the sample and internal standard.
-
Visualizations
Caption: Experimental workflow for the purity assessment of synthetic this compound.
Caption: Troubleshooting flowchart for HPLC peak tailing of this compound.
References
- 1. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Aristolactam A IIIa and Aristolochic Acid I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Aristolactam A IIIa and Aristolochic Acid I, two naturally occurring compounds found in plants of the Aristolochia genus. While both are structurally related, their cytotoxic profiles exhibit notable differences. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the known signaling pathways involved in their mechanisms of action.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Aristolochic Acid I in human proximal tubular epithelial (HK-2) cells, a commonly used in vitro model for nephrotoxicity studies.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | HK-2 | MTT | 24 hours | 18.32 ± 1.02 | [1] |
| HK-2 | MTT | 48 hours | 12.51 ± 0.89 | [1] | |
| HK-2 | MTT | 72 hours | 8.97 ± 0.65 | [1] | |
| Aristolochic Acid I | HK-2 | CCK-8 | 24 hours | 37.4 | [2] |
Note: The data for this compound and Aristolochic Acid I are from different studies and are not a direct head-to-head comparison under identical experimental conditions.
Based on the available data, this compound demonstrates a more potent cytotoxic effect in HK-2 cells compared to Aristolochic Acid I, as indicated by its lower IC50 values at the 24-hour time point. The cytotoxicity of this compound also appears to be time-dependent, with increasing potency observed over a 72-hour period.[1] In contrast, some studies have reported that Aristolochic Acid IIIa, a related compound, exhibits weak cytotoxicity.
Experimental Protocols
The cytotoxic effects of these compounds were primarily evaluated using the MTT and LDH assays.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: HK-2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Aristolochic Acid I for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
LDH Assay for Cell Membrane Integrity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, HK-2 cells are seeded in 96-well plates and treated with the test compounds.
-
Collection of Supernatant: After the incubation period, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
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Incubation: The mixture is incubated at room temperature, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically around 490 nm).
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Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The results are often expressed as a percentage of the positive control (cells treated with a known cytotoxic agent). Studies have shown that Aristolactam AIIIa can lead to damage of the cell membrane, manifesting as strong cytotoxicity.[1]
Mechanism of Action & Signaling Pathways
Aristolochic Acid I
-
NF-κB and STAT3 Signaling Pathways: In hepatocytes, AAI has been shown to activate the NF-κB and STAT3 signaling pathways, which are involved in inflammatory responses and apoptosis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Aristolactam Isomers
This guide provides a detailed comparison of the biological activities of various aristolactam isomers, a class of phenanthrene alkaloids found in plants of the Aristolochiaceae family. While structurally similar, these isomers exhibit a range of biological effects, from potent cytotoxicity and anti-inflammatory action to genotoxicity. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways.
Comparative Biological Activities
Aristolactam isomers display a diverse and sometimes contrasting range of biological effects. Their activity is highly dependent on the specific isomeric form and the biological context in which they are evaluated.
Cytotoxicity and Anti-Cancer Activity:
Several aristolactam isomers have been investigated for their potential as anti-cancer agents. Their efficacy varies significantly, with some showing potent activity while others are largely inactive.
-
Aristolactam FII has demonstrated significant cytotoxicity, comparable to the standard chemotherapy drug Camptothecin.[1]
-
Aristolactam AIIIa inhibits the proliferation of various cancer cell lines, including HeLa, A549, and HGC, with IC50 values ranging from 7 to 30 µmol/L.[2] It has also shown efficacy against the navelbine-resistant cell line HCT-8/V with an IC50 of 3.55 µmol/L.[2] The mechanism of action for Aristolactam AIIIa involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][3]
-
Aristolactam BII and AII can induce cell cycle arrest and apoptosis in A549 lung cancer cells.[4]
-
In contrast, Aristolactam AII, Aristolactam BII, and Piperolactam C showed only mild or no antiproliferative and cytotoxic activities in another study.[1]
-
Synthetic N-(N-dialkylaminoalkyl) derivatives of aristolactams have also shown interesting cytotoxic activity against the L1210 leukemia cell line.[5]
Anti-inflammatory Activity:
Certain aristolactam isomers possess notable anti-inflammatory properties.
-
Aristolactam FII exhibits anti-inflammatory activity almost on par with the standard nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[1]
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Aristolactam BII also displays effective anti-inflammatory activity by inhibiting 3α-Hydroxysteroid dehydrogenase, with an IC50 value similar to that of indomethacin.[8][9]
Genotoxicity:
A significant aspect of the biological activity of aristolactams is their genotoxicity, which stems from their formation as metabolites of carcinogenic aristolochic acids.
-
Aristolactam I (AL-I) and Aristolactam II (AL-II) are formed from the metabolic reduction of Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II), respectively.[10] These aristolactams, or their reactive precursors, can form covalent adducts with DNA, which are mutagenic and are considered biomarkers for exposure to aristolochic acids.[5][11]
-
The 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AL-I) adduct is the most abundant and persistent DNA adduct found in human tumors associated with aristolochic acid exposure.[5][12]
-
Aristolactam BI and IIIa are also implicated in the genotoxic and cytotoxic activity observed in renal cells.[13]
Data Presentation: Quantitative Comparison of Aristolactam Isomers
The following table summarizes the quantitative data on the biological activity of different aristolactam isomers, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Aristolactam Isomer | Biological Activity | Target/Cell Line | IC50 Value |
| Aristolactam AIIIa | Cytotoxicity | HeLa, A549, HGC | 7 - 30 µM[2] |
| Cytotoxicity | HCT-8/V (drug-resistant) | 3.55 µM[2] | |
| Enzyme Inhibition | Polo-like kinase 1 (PLK-1 PBD) | 10 µM[3] | |
| Aristolactam I | Anti-inflammatory | IL-6 Inhibition | 52 ± 8 µM[7] |
| Anti-inflammatory | TNFα Inhibition | 116.8 ± 83.25 µM[7] | |
| Aristolactam BII | Anti-inflammatory | 3α-Hydroxysteroid dehydrogenase | 4.6 µg/mL[8] |
Signaling Pathways and Mechanisms of Action
The biological activities of aristolactams are underpinned by their interaction with key cellular pathways. Their genotoxicity is a result of the metabolic activation of their precursors, while their anti-cancer effects are often mediated by the induction of programmed cell death (apoptosis).
Metabolic Activation and DNA Adduct Formation
The primary mechanism for the genotoxicity of aristolactams is their formation from aristolochic acids and subsequent interaction with DNA. This process involves several enzymatic steps, leading to the creation of highly reactive molecules that bind to DNA bases, causing mutations.
Caption: NQO1-mediated bioactivation of aristolochic acid.
Induction of Apoptosis
Several cytotoxic aristolactam isomers exert their anti-cancer effects by triggering apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells and involves a cascade of protein activation.
Caption: Apoptotic pathway induced by aristolactams.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for two key experiments used to assess the biological activity of aristolactam isomers.
1. MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the aristolactam isomers in culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours under culture conditions.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[15]
-
2. Detection of Aristolactam-DNA Adducts by UPLC-ESI/MSn
This method provides a highly sensitive and specific quantification of aristolactam-DNA adducts in biological samples.
-
Principle: This technique uses ultra-performance liquid chromatography (UPLC) to separate the DNA adducts from the complex mixture of DNA hydrolysates, followed by electrospray ionization (ESI) and multistage mass spectrometry (MSn) for their detection and quantification.[16][17]
-
Procedure:
-
DNA Isolation: Extract genomic DNA from cells or tissues that have been exposed to aristolochic acids or aristolactams using standard DNA extraction protocols.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA (typically 10 µg) to individual deoxynucleosides using a mixture of DNase I, alkaline phosphatase, and phosphodiesterase.
-
Sample Preparation: The resulting hydrolysate, containing the aristolactam-deoxynucleoside adducts (e.g., dA-AL-I), can be enriched using solid-phase extraction. Stable isotope-labeled internal standards (e.g., [15N5]-dA-AL-I) are added for accurate quantification.[17]
-
UPLC Separation: Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase gradient is optimized to achieve separation of the adducts of interest from the normal deoxynucleosides.
-
ESI-MSn Detection: The eluent from the UPLC is introduced into an electrospray ionization source coupled to a mass spectrometer (e.g., a linear ion trap). The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the target DNA adducts.
-
Quantification: The concentration of the aristolactam-DNA adducts in the sample is determined by comparing the peak area of the analyte to that of the internal standard. The results are typically expressed as the number of adducts per 10^8 DNA bases.[16][18]
-
References
- 1. Aristolactams, 1-(2-C-methyl-beta-D-ribofuranosyl)-uracil and other bioactive constituents of Toussaintia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, structural elucidation and anti-inflammatory activity of astragalin, ( − )hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica | Semantic Scholar [semanticscholar.org]
- 7. Isolation, structural elucidation and anti-inflammatory activity of astragalin, (-)hinokinin, aristolactam I and aristolochic acids (I & II) from Aristolochia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm.stonybrook.edu [pharm.stonybrook.edu]
- 12. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomonitoring of aristolactam-DNA adducts in human tissues using ultra-performance liquid chromatography/ion-trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation of Aristolactam A IIIa as a Biomarker for Aristolochia Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aristolactam A IIIa (AL-IIIa) with other established biomarkers for assessing exposure to aristolochic acid (AA), a potent nephrotoxin and human carcinogen found in Aristolochia species. The objective is to present the current scientific evidence and experimental data to aid researchers in selecting the most appropriate biomarker for their studies.
Executive Summary
Exposure to aristolochic acid is a global health concern, linked to a specific type of kidney disease known as aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancer. Accurate and sensitive biomarkers are crucial for identifying exposed individuals, monitoring at-risk populations, and understanding the mechanisms of AA-induced toxicity. While aristolochic acid I (AA-I) and its corresponding DNA adducts are well-established biomarkers, the utility of its metabolite, this compound (AL-IIIa), is an area of ongoing research. This guide compares AL-IIIa to AA-I and aristolactam-DNA adducts, focusing on their analytical detection, metabolic pathways, and comparative performance based on available data.
Comparative Analysis of Biomarkers
The selection of a biomarker for Aristolochia exposure depends on the specific research question, the biological matrix available, and the required sensitivity and specificity. The primary biomarkers currently utilized are the parent compound (AA-I), its metabolic product (AL-IIIa), and the resulting DNA adducts.
| Biomarker | Description | Advantages | Disadvantages |
| Aristolochic Acid I (AA-I) | The primary toxic component of Aristolochia species. | Direct evidence of exposure. Relatively straightforward to quantify in biological fluids. | Short half-life in the body, reflecting recent exposure only. |
| This compound (AL-IIIa) | A detoxified metabolite of AA-I. | Potentially longer half-life than AA-I, indicating a wider window of exposure. Can be detected in urine. | Lower concentrations than parent compound. Data on sensitivity and specificity is less established compared to other biomarkers. |
| Aristolactam-DNA Adducts | Formed by the metabolic activation of AA and covalent binding to DNA. | Considered the "gold standard" for confirming exposure and assessing cancer risk.[1][2] Highly specific and persistent, reflecting cumulative exposure.[2] | Requires invasive tissue biopsy for analysis. Technically demanding and expensive to measure. |
Quantitative Data Comparison
Direct comparative studies on the sensitivity and specificity of AL-IIIa versus other biomarkers in the same cohort are limited. The following table summarizes typical analytical parameters gathered from various studies. It is important to note that these values can vary significantly based on the analytical method, instrumentation, and biological matrix.
| Parameter | This compound (in Urine) | Aristolochic Acid I (in Urine) | Aristolactam I-DNA Adducts (in Tissue) |
| Limit of Detection (LOD) | ≤4 ng/mL | 0.2 - 2.7 ng/mL[3] | - |
| Limit of Quantification (LOQ) | - | 2 - 5 ng/mL[3] | 0.3 adducts per 10⁸ bases (dA-AL-I)[4] |
| Typical Concentrations in Exposed Individuals | Data not widely available | ng/mL to µg/mL range | 0.7 to 5.3 adducts per 10⁷ nucleotides[5] |
Note: The data for AL-IIIa is less prevalent in the literature compared to AL-I and AA-I. The provided LOD for AL-IIIa is from a study that did not detect it in the analyzed samples.[6] More research is needed to establish robust quantitative data for AL-IIIa in exposed populations.
Metabolic Pathway of Aristolochic Acid
The metabolic fate of aristolochic acid is a critical factor in its toxicity and the formation of various biomarkers. The following diagram illustrates the major metabolic pathways of AA-I.
Caption: Metabolic pathway of Aristolochic Acid I.
Aristolochic acid I undergoes metabolic activation through nitroreduction by enzymes such as cytochrome P450 (CYP) 1A1/2 and NAD(P)H:quinone oxidoreductase (NQO1) to form a reactive cyclic N-acylnitrenium ion.[2][7] This reactive intermediate can then covalently bind to the exocyclic amino groups of purine bases in DNA, forming aristolactam-DNA adducts.[2] Alternatively, AA-I can be detoxified through pathways such as O-demethylation to form aristolochic acid Ia (AAIa) or reduction to form aristolactams like Aristolactam I (AL-I) and Aristolactam IIIa (AL-IIIa).[8][9]
Experimental Protocols
Quantification of this compound in Human Urine by LC-MS/MS
This protocol is a general guideline based on established methods for aristolactam analysis and should be optimized for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of AL-IIIa).
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by acidified water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water and then methanol to remove interferences.
-
Elute the analytes with a solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for AL-IIIa and the internal standard. The exact m/z transitions should be determined by direct infusion of analytical standards.
Analysis of Aristolactam-DNA Adducts
The analysis of DNA adducts is a complex procedure that typically involves the following steps:
-
DNA Isolation: Extraction and purification of DNA from tissue samples.
-
DNA Hydrolysis: Enzymatic digestion of DNA to individual nucleosides.
-
Enrichment (Optional): Solid-phase extraction or other techniques to enrich the adducted nucleosides.
-
LC-MS/MS Analysis: Separation and detection of the specific aristolactam-DNA adducts (e.g., dA-AL-I) using a sensitive LC-MS/MS method, often employing stable isotope-labeled internal standards for accurate quantification.
Experimental Workflow for Biomarker Validation
The validation of a biomarker is a multi-stage process to ensure its analytical and clinical performance.
Caption: A generalized workflow for biomarker validation.
-
Phase 1: Discovery: Identification of potential biomarkers through untargeted approaches like metabolomics in exposed versus non-exposed groups.
-
Phase 2: Assay Development & Analytical Validation: Development of a robust and sensitive analytical method (e.g., LC-MS/MS) for the specific quantification of the biomarker. This phase includes assessing linearity, accuracy, precision, and limits of detection and quantification.
-
Phase 3: Clinical Validation: Evaluation of the biomarker's performance in well-characterized patient cohorts. This involves determining its sensitivity, specificity, and predictive value for disease or exposure status.
-
Phase 4: Clinical Implementation: If validated, the biomarker can be implemented in a clinical or research setting for its intended purpose.
Conclusion and Future Directions
This compound holds promise as a potential biomarker for Aristolochia exposure, offering a less invasive alternative to tissue-based DNA adduct analysis and potentially a longer detection window than the parent compound, AA-I. However, a significant gap in the current research is the lack of direct, head-to-head comparative studies evaluating the diagnostic accuracy of AL-IIIa against established biomarkers in the same patient populations.
Future research should focus on:
-
Developing and validating highly sensitive and specific LC-MS/MS methods for the routine quantification of AL-IIIa in human biological fluids.
-
Conducting large-scale epidemiological studies to establish the normal and elevated ranges of AL-IIIa in different populations.
-
Performing direct comparative studies to evaluate the sensitivity, specificity, and predictive value of AL-IIIa relative to AA-I and aristolactam-DNA adducts for identifying Aristolochia exposure and predicting disease risk.
Such studies are essential to fully validate AL-IIIa as a reliable and practical biomarker for researchers, scientists, and drug development professionals working to mitigate the health risks associated with Aristolochia exposure.
References
- 1. Aristolactam-DNA adducts are a biomarker of environmental exposure to aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomonitoring of Aristolactam-DNA Adducts in Human Tissues using Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism of aristolochic acids I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Antibody Specificity: A Comparative Guide to Aristolactam Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical parameter in the development of reliable immunoassays for the detection of small molecules like aristolactam alkaloids. This guide provides a comparative analysis of antibody cross-reactivity with Aristolactam A IIIa, supported by experimental data and detailed protocols. Understanding the cross-reactivity profile is paramount for accurate quantification and interpretation of results in toxicological studies and drug development.
While direct comparative data on antibodies specifically raised against Aristolactam I (AL-I) and their cross-reactivity with this compound is limited in publicly available literature, valuable insights can be drawn from studies on antibodies developed against structurally related aristolochic acids. This guide leverages such data to illustrate the principles and challenges of antibody cross-reactivity within this family of compounds.
Performance Comparison of Related Antibodies
To provide a quantitative perspective, we present data from a study that developed a monoclonal antibody against Aristolochic Acid-II (AA-II). The cross-reactivity of this antibody was evaluated against several related compounds, including Aristolactam-I (AL-I) and Aristolochic Acid IIIa (AA-IIIa). This serves as a pertinent case study demonstrating the variable specificity of antibodies towards aristolactam and aristolochic acid analogs.
| Analyte | Antigen for Antibody Production | Cross-Reactivity (%) with Anti-AA-II Monoclonal Antibody |
| Aristolochic Acid-II (AA-II) | Aristolochic Acid-II | 100 |
| Aristolochic Acid IIIa (AA-IIIa) | Aristolochic Acid-II | 17[1][2][3] |
| Aristolactam-I (AL-I) | Aristolochic Acid-II | <0.07[1][2][3] |
| Aristolochic Acid-I (AA-I) | Aristolochic Acid-II | 3.4[1][2] |
| Aristolochic Acid-VIIa (AA-VIIa) | Aristolochic Acid-II | 0.86[1][2] |
This table summarizes the cross-reactivity of a monoclonal antibody raised against Aristolochic Acid-II with various related compounds. The data illustrates that while the antibody is highly specific for its target antigen (AA-II), it exhibits significant cross-reactivity with AA-IIIa and minimal cross-reactivity with AL-I.
Experimental Methodologies
The generation of specific antibodies against small molecules like aristolactams and the assessment of their cross-reactivity involve a series of well-defined experimental procedures. Below are detailed protocols for key experiments.
Hapten-Carrier Conjugate Preparation for Immunization
Small molecules (haptens) like aristolactams are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4][5][6][][8]
-
Hapten Activation: The aristolactam molecule is chemically modified to introduce a reactive group suitable for conjugation. This often involves creating a derivative with a carboxyl or amino group.
-
Carrier Protein Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) due to their high immunogenicity and availability of reactive sites (e.g., lysine residues).[6]
-
Conjugation Reaction: The activated hapten is covalently linked to the carrier protein using a cross-linking agent. The choice of crosslinker depends on the reactive groups on the hapten and the carrier.
-
Purification: The resulting hapten-carrier conjugate is purified to remove unconjugated hapten and cross-linking agents, typically through dialysis or gel filtration.
-
Characterization: The conjugate is characterized to determine the hapten-to-carrier ratio, which is a critical parameter for inducing a robust and specific antibody response.[4][5]
Monoclonal Antibody Production
-
Immunization: Laboratory animals (typically mice) are immunized with the hapten-carrier conjugate mixed with an adjuvant to enhance the immune response.
-
Hybridoma Technology: Splenocytes from the immunized animal are fused with myeloma cells to create hybridoma cells that produce monoclonal antibodies.
-
Screening: Hybridoma clones are screened for the production of antibodies with high affinity and specificity for the target aristolactam using techniques like ELISA.
-
Cloning and Antibody Production: Positive clones are subcloned to ensure monoclonality, and the selected hybridoma cell line is used for large-scale antibody production.
Cross-Reactivity Assessment by Competitive ELISA
Competitive ELISA is a common method to determine the specificity and cross-reactivity of antibodies against small molecules.[9][10][11][12][13]
-
Plate Coating: A microtiter plate is coated with a conjugate of the target aristolactam and a protein (e.g., Ovalbumin, OVA), which may be different from the one used for immunization to avoid carrier-specific antibody interference.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of antibodies.
-
Competitive Reaction: The monoclonal antibody is pre-incubated with either the target aristolactam (standard) or a potential cross-reactant at various concentrations. This mixture is then added to the coated plate.
-
Incubation and Washing: The plate is incubated to allow the antibody to bind to the coated antigen. Unbound components are removed by washing.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. After another incubation and washing step, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the free aristolactam in the pre-incubation step. The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that causes a 50% inhibition of the maximal signal (IC50).
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody production and cross-reactivity assessment, and a key signaling pathway implicated in aristolochic acid toxicity.
Conclusion
The development of highly specific antibodies against small molecules like Aristolactam I is a complex process where cross-reactivity with structurally similar compounds such as this compound is a significant consideration. The provided data on an anti-Aristolochic Acid-II monoclonal antibody highlights the potential for variable cross-reactivity among aristolactam and aristolochic acid analogs. For researchers in toxicology and drug development, a thorough characterization of antibody specificity through rigorous experimental protocols like competitive ELISA is essential for the generation of accurate and reliable data. The involvement of signaling pathways such as the TGF-β/Smad pathway in aristolochic acid-induced toxicity further underscores the importance of specific analytical tools to dissect the roles of individual metabolites in these pathological processes.
References
- 1. Production, characterization of a monoclonal antibody against aristolochic acid-II and development of its assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production, characterization of a monoclonal antibody against aristolochic acid-II and development of its assay system. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. biossusa.com [biossusa.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 13. seracare.com [seracare.com]
Unambiguous Structure of Aristolactam A IIIa: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis and drug discovery. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structure elucidation, and a suite of spectroscopic methods for confirming the structure of the natural product Aristolactam A IIIa.
While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial, complementary data regarding the molecule's connectivity and functional groups, primarily in solution. The structure of this compound has been successfully determined using these spectroscopic analyses[1]. This guide will delve into the experimental data and protocols for both approaches, offering a comprehensive overview for researchers selecting the appropriate analytical strategy.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
| Parameter | Single-Crystal X-ray Crystallography | Spectroscopic Methods (NMR, MS, IR) |
| Principle | Diffraction of X-rays by a crystalline lattice to generate an electron density map. | Probing the interaction of molecules with electromagnetic radiation and magnetic fields to determine connectivity, functional groups, and molecular weight. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). Can be challenging to obtain. | Purified sample in solution (NMR, MS) or solid/liquid (IR). Generally more accessible. |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. | Detailed information on chemical environment, atom connectivity, molecular formula, and functional groups. |
| Resolution | Atomic resolution (typically < 1 Å). | Provides information on through-bond and through-space atomic interactions, but does not directly yield a 3D structure with the same resolution as crystallography. |
| Key Advantage | Unambiguous determination of the complete 3D molecular structure and absolute configuration in a single experiment[2]. | Applicable to a wider range of samples, including non-crystalline materials, and provides information about the molecule's behavior in solution[3]. |
| Key Limitation | The requirement for a suitable single crystal can be a significant bottleneck[2]. | Structure is inferred from multiple datasets and can sometimes be ambiguous for complex molecules without X-ray confirmation. |
Experimental Data for this compound
The structural confirmation of this compound has been primarily achieved through a combination of spectroscopic techniques. Below is a summary of the key experimental data.
| Spectroscopic Technique | Key Findings for this compound |
| ¹H NMR | Provides information about the chemical environment and connectivity of hydrogen atoms. Characteristic signals for aromatic protons and other specific functional groups are observed. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. Although specific data for this compound is not readily available in the provided search results, related compounds from the Aristolochia genus show characteristic chemical shifts for aromatic and other carbon types[4]. |
| Mass Spectrometry (MS) | Determines the molecule's exact mass and elemental composition, and provides fragmentation patterns that offer clues about its substructures. For aristolactams, the protonated molecule [M+H]⁺ is typically observed[5]. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. For a related aristolactam, characteristic absorption bands for a lactam group (around 1654 cm⁻¹) and hydroxyl groups (around 3442 and 1088 cm⁻¹) have been reported[1]. |
Experimental Protocols
Single-Crystal X-ray Diffraction (Representative Protocol)
While a specific X-ray crystallography study for this compound was not found, the following is a representative protocol for a small organic molecule.
-
Crystal Growth: High-quality single crystals of the analyte are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and thermal parameters are refined to best fit the experimental data.
Spectroscopic Analysis of this compound
The following outlines the general procedures for obtaining the spectroscopic data used to elucidate the structure of this compound and related compounds[1].
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For MS analysis, the sample is dissolved in a volatile solvent. For IR analysis, the sample can be prepared as a KBr pellet or a thin film.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments provide information on proton and carbon environments, as well as their connectivity.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to determine the accurate mass of the molecular ion and to generate fragmentation data (MS/MS) for structural elucidation[5][6].
-
Infrared Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer to identify characteristic absorption bands of the functional groups present in the molecule.
Visualization of the Structure Determination Workflow
The following diagram illustrates the general workflow for confirming a chemical structure, highlighting the distinct yet complementary roles of X-ray crystallography and spectroscopic methods.
References
- 1. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of aristolochic acids, aristololactams and their analogues using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Practical Guide to Verifying the Purity of Aristolactam A IIIa Standards
For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive framework for verifying the purity of commercially available Aristolactam A IIIa standards. By employing established analytical techniques, researchers can independently assess the quality of their reference materials, ensuring the integrity of their scientific work.
Comparison of Analytical Techniques for Purity Determination
The purity of an this compound standard can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for quantitative purity assessment, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation and detection of impurities.
| Analytical Technique | Information Provided | Key Performance Metrics | Typical Purity Specification |
| HPLC-UV | Quantitative purity assessment, detection of UV-active impurities. | Peak area percentage, retention time consistency. | >98% |
| LC-MS/MS | Molecular weight confirmation, detection of co-eluting and low-level impurities, structural information of impurities through fragmentation patterns. | Mass accuracy, fragmentation pattern matching. | Confirmation of primary peak as this compound. |
| ¹H NMR | Structural confirmation, identification and quantification of residual solvents and structurally related impurities. | Chemical shifts (δ), coupling constants (J), signal integration. | Conforms to the established structure of this compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the scientific literature for the analysis of aristolactams.[1][2][3][4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is used to determine the purity of the this compound standard by separating it from any potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared this compound standard solution.
-
Run the gradient program to elute the compound and any impurities.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique provides confirmation of the molecular weight of this compound and can detect impurities that may not be resolved by HPLC-UV.
Instrumentation and Conditions:
-
LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Similar to the HPLC-UV method.
-
MS Parameters:
-
Precursor Ion (m/z): 282.0 [M+H]⁺ for this compound.[2]
-
Product Ions: Monitor for characteristic fragment ions.
-
Optimize collision energy to obtain a stable fragmentation pattern.
-
Procedure:
-
Perform an infusion of the this compound standard to optimize the MS parameters.
-
Inject the standard solution into the LC-MS/MS system.
-
Acquire the data in both full scan and product ion scan modes.
-
Confirm the molecular weight of the main peak corresponds to this compound.
-
Analyze the data for the presence of any other ions that may indicate impurities.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to identify and quantify impurities, including residual solvents.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve a few milligrams of the this compound standard in the deuterated solvent.
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the data (phasing, baseline correction, and integration).
-
Compare the obtained spectrum with published data for this compound. Key expected signals for Aristolactam IIIa in DMSO-d₆ include a singlet at approximately 7.62 ppm.[6]
-
Integrate all signals and look for peaks that do not correspond to the structure of this compound or the solvent.
Workflow for Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity verification of an this compound standard.
References
- 1. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Aristolactam IIa: An Overview of Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of Aristolactam IIa is critical due to its association with aristolochic acid, a known nephrotoxin and carcinogen. This guide provides a comparative analysis of validated analytical methods for the quantification of Aristolactam IIa and its analogs, drawing upon published single-laboratory validation studies. While a formal inter-laboratory validation study for Aristolactam IIa is not publicly available, this guide serves to compare the performance of various methodologies, offering insights into their suitability for different research and quality control applications.
Comparison of Quantitative Method Performance
The following table summarizes the performance characteristics of different analytical methods for the quantification of aristolactams, including Aristolactam IIa and its frequently analyzed analog, Aristolactam I. The data is compiled from various single-laboratory validation studies.
| Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Aristolactam AII | ≥0.9911 | ≤4 ng/mL | - | - | - |
| UPLC-MS/MS | Aristolactam I & II | >0.99 | 0.2–2.5 ng/mL | - | 81.3–109.6% | - |
| LC-MS/MS | Aristolactam I & II | 0.9996 - 0.9998 | 0.02 - 0.04 ng/mL | - | 89% | <10.7% |
| UHPLC-Q/TOF-MS | Aristolactam I & AII | ≥0.9987 | - | - | 72.3–105.5% | ≤7.6% |
| LC-MS/MS | Aristolactam I, AII, BII, FI | - | - | 0.03 - 3.0 ng/g | 80.2 - 110% | <10.5% |
| HPLC-UV | Aristolochic Acid I & II | 0.9997 | - | 0.138 - 0.558 µg/mL | - | - |
Note: The table presents a summary of data from multiple sources. Direct comparison should be made with caution due to variations in matrices and experimental conditions.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a widely used method for the sensitive and selective quantification of aristolactams.
-
Sample Preparation: Samples, typically herbal products or biological matrices, are extracted using a suitable solvent such as methanol or a methanol/water mixture.[1] The extraction is often aided by ultrasonication.[2] For complex matrices, a solid-phase extraction (SPE) step may be employed for sample clean-up.[3]
-
Chromatographic Separation: A C18 column is commonly used for the separation of aristolactams.[1][2] The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[1][4] A gradient elution is frequently used to achieve optimal separation.[1]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5] Precursor and product ions specific to the target aristolactam are selected for quantification.[5]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional HPLC-MS/MS.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and potentially a purification step like SPE.[3][6]
-
Chromatographic Separation: UPLC systems utilize columns with smaller particle sizes, leading to higher separation efficiency. The mobile phases and column chemistries are generally similar to those used in LC-MS/MS.
-
Mass Spectrometric Detection: Tandem mass spectrometry in MRM mode is the standard for detection, providing high sensitivity and specificity.[3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While generally less sensitive than MS-based methods, HPLC-UV can be a robust and cost-effective alternative for quantification, particularly at higher concentrations.
-
Sample Preparation: Extraction procedures are similar to those for LC-MS/MS, though sample cleanup may need to be more rigorous to avoid interferences.[7]
-
Chromatographic Separation: A C18 column is typically used with a mobile phase of acetonitrile and water, often acidified with acetic or trifluoroacetic acid.[7][8] Isocratic or gradient elution can be employed.
-
UV Detection: The detection wavelength is set at the maximum absorbance of the aristolactam, which is typically around 390 nm.[7]
Visualizing the Validation Workflow and Method Comparison
To better understand the processes involved in method validation and the comparison of different analytical techniques, the following diagrams are provided.
References
- 1. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 2. Study of the Contents of Analogues of Aristolochic Acid in Houttuynia cordata by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kidneya.com [kidneya.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Cancer Efficacy of Aristolactam A IIIa and Doxorubicin
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anti-cancer properties of Aristolactam A IIIa, a natural product, and Doxorubicin, a widely used chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed investigation and discovery.
Executive Summary
This compound and Doxorubicin both exhibit potent anti-cancer activities through distinct mechanisms of action. Doxorubicin, a well-established anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to cell death.[1][2][3] In contrast, emerging evidence identifies this compound as a novel inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[4][5] This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] While direct comparative studies are limited, available data allows for a preliminary assessment of their relative potencies and mechanisms.
Quantitative Data Comparison: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and Doxorubicin against various cancer cell lines. It is important to note that these values are derived from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Assay Method |
| HeLa | Cervical Cancer | 7 - 30 | SRB |
| A549 | Lung Cancer | 7 - 30 | SRB |
| HGC | Gastric Cancer | 7 - 30 | SRB |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 | SRB |
Data sourced from Li et al. (2013).[5]
Table 2: IC50 Values of Doxorubicin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HeLa | Cervical Cancer | ~1.0 - 2.92 | MTT |
| A549 | Lung Cancer | ~1.5 | MTT |
| HepG2 | Liver Cancer | ~12.18 | MTT |
| MCF-7 | Breast Cancer | ~2.50 | MTT |
Data compiled from various sources.[2][6] Note the variability in reported IC50 values for doxorubicin across different studies.
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of this compound and Doxorubicin are mediated by distinct signaling pathways, as illustrated below.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of this compound and Doxorubicin.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.
Caption: Experimental workflow for the SRB assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound or Doxorubicin and incubate for 48-72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A) and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Apoptosis Detection (Western Blot for PARP Cleavage)
Western blotting is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Caption: Experimental workflow for Western Blot.
Protocol:
-
Protein Extraction: Treat cells with the compound of interest, harvest, and lyse in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.[7][8][9][10][11]
Conclusion
Both this compound and Doxorubicin demonstrate significant anti-cancer potential. Doxorubicin is a potent, broad-spectrum agent, but its clinical use is often limited by cardiotoxicity.[12] this compound presents a promising alternative with a distinct mechanism of action targeting Plk1, a kinase often overexpressed in cancer cells.[4][5] The data suggests that this compound is effective against a range of cancer cell lines, including a drug-resistant line. Further direct comparative studies are warranted to fully elucidate the relative therapeutic indices of these two compounds. The exploration of combination therapies involving both agents could also be a fruitful avenue for future research, potentially leading to synergistic effects and reduced toxicity.[13][14][15][16]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 4. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Specificity of Aristolactam A IIIa in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Aristolactam A IIIa with other relevant compounds, supported by experimental data. The focus is on assessing the specificity of this compound in various biological assays, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.
Executive Summary
This compound, a naturally occurring aristolactam alkaloid, has demonstrated a range of biological activities. While initially recognized for its cytotoxic effects against various cancer cell lines, recent studies have unveiled a more nuanced profile, highlighting its potent and specific inhibition of key cellular kinases. This guide synthesizes available data to compare the performance of this compound against other aristolactam derivatives and standard cytotoxic agents. The data indicates that this compound exhibits a notable degree of specificity towards certain protein kinases, suggesting its potential as a targeted therapeutic agent rather than a general cytotoxic compound.
Data Presentation
The following table summarizes the quantitative data on the biological activities of this compound and its comparators.
| Compound | Assay Type | Target/Cell Line | IC50/GI50 (µM) | Reference |
| This compound | Kinase Inhibition | CDK1/Cyclin B | 0.2 | [1] |
| Kinase Inhibition | DYRK1A | 0.08 | [1] | |
| Kinase Inhibition | Polo-like kinase 1 (Plk1) | Not specified (potent inhibitor) | [2] | |
| Cytotoxicity (SRB) | HeLa | 7-30 | ||
| Cytotoxicity (SRB) | A549 | 7-30 | [3] | |
| Cytotoxicity (SRB) | HGC | 7-30 | [3] | |
| Cytotoxicity (SRB) | HCT-8/V (Navelbine-resistant) | 3.55 | [3] | |
| Aristolactam BII | Cytotoxicity | Human Cancer Cell Lines | Moderate Activity | |
| Aristolactam BIII | Kinase Inhibition | DYRK1A | 0.00967 | [4] |
| Cytotoxicity | Human Cancer Cell Lines | Moderate Activity | [5] | |
| Aristolactam FI (Piperolactam A) | Cytotoxicity | Human Cancer Cell Lines | Moderate Activity | [5] |
| N-methyl piperolactam A | Cytotoxicity | Human Cancer Cell Lines | Moderate Activity | [5] |
| Sauristolactam | Cytotoxicity | Human Cancer Cell Lines | Moderate Activity | [5] |
| Velutinam | Kinase Inhibition | CDK1/Cyclin B | 1.5 | [1] |
| Kinase Inhibition | DYRK1A | 0.6 | [1] | |
| (-)-Medioresinol | Kinase Inhibition | CDK1/Cyclin B | 1.3 | [1] |
| Kinase Inhibition | DYRK1A | 0.1 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT/SRB Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods used to assess cell viability and cytotoxicity.
Protocol (MTT Assay): [6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate peptide, and ATP.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding a phosphate donor (e.g., radiolabeled ATP or a universal phosphate donor). Incubate at a controlled temperature for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric detection of incorporated phosphate or using a phosphorylation-specific antibody in an ELISA format.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed Mechanism of Action of this compound.
Experimental Workflow Diagram
Caption: General Workflow for Assessing Cytotoxicity using MTT Assay.
Discussion of Specificity
The compiled data reveals that this compound is not merely a non-specific cytotoxic agent. Its potent, sub-micromolar inhibition of specific kinases like CDK1/Cyclin B and DYRK1A suggests a targeted mechanism of action.[1] The IC50 values for kinase inhibition are significantly lower than those observed for general cytotoxicity in cancer cell lines, indicating that its anti-proliferative effects are likely mediated, at least in part, through the inhibition of these kinases.
The identification of Polo-like kinase 1 (Plk1) as a direct target of this compound further strengthens the case for its specificity.[2] Plk1 is a critical regulator of mitosis, and its inhibition is a well-established strategy in cancer therapy. The ability of this compound to induce mitotic arrest at the G2/M phase and promote apoptosis is consistent with the known consequences of Plk1 inhibition.[2][3]
In comparison to other aristolactams, which often exhibit broad and moderate cytotoxicity, this compound's potent and specific kinase inhibition profile sets it apart. While direct off-target screening against a broad panel of receptors and enzymes would provide a more complete picture of its specificity, the current evidence strongly suggests that this compound's biological activity is driven by its interaction with a select group of protein kinases. This makes it a promising lead compound for the development of targeted anti-cancer therapies. Further investigation into its structure-activity relationship and its effects on a wider range of kinases and other potential off-targets is warranted to fully elucidate its specificity and therapeutic potential.
References
- 1. Natural Aristolactams and Aporphine Alkaloids as Inhibitors of CDK1/Cyclin B and DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aristolactam BIII, a naturally derived DYRK1A inhibitor, rescues Down syndrome-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
Safety Operating Guide
Safe Disposal of Aristolactam A IIIa: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Aristolactam A IIIa, a naturally occurring organic compound used in medical and scientific research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound, like other aristolactam compounds, is under scrutiny for potential health risks, including liver damage and cancer development, necessitating strict adherence to laboratory safety practices.[1] This guide outlines the necessary steps for handling, storage, and ultimate disposal of this chemical.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is a critical step in mitigating exposure risks.
Table 1: Personal Protective Equipment and Handling Guidelines for this compound
| Protective Measure | Specification | Rationale | Source |
| Hand Protection | Chemical impermeable gloves (inspected prior to use). | To prevent skin contact. | [2] |
| Eye/Face Protection | Safety glasses or face shield. | To protect against splashes and dust. | [1] |
| Skin and Body | Wear suitable protective clothing, including a lab coat. Fire/flame resistant and impervious clothing may be necessary. | To prevent skin contact and protect from fire hazards. | [2] |
| Respiratory Protection | Use a respirator if dust formation is likely or ventilation is inadequate. | To prevent inhalation of harmful dust or vapors. | [3] |
| Ventilation | Handle in a well-ventilated place, preferably under a chemical fume hood. | To minimize inhalation exposure. | [2] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent ingestion. | [3] |
II. Spill Management and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is crucial to contain the spill and prevent exposure.
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition as a precautionary measure.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][3]
-
Clean-up:
First Aid Procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
III. Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Storage:
-
Arranging for Disposal:
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent). The rinsate should be collected and disposed of as hazardous waste.[2][4]
-
After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[2]
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Aristolactam A IIIa. Adherence to these guidelines is critical to ensure personnel safety and mitigate risks associated with this compound.
Hazard Identification and Immediate Precautions
This compound is a compound that requires careful handling due to its potential health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[1] Immediate precautions include working in a designated area, using appropriate personal protective equipment (PPE), and ensuring proper ventilation.
Hazard Summary:
| Hazard Statement | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic |
| Carcinogenicity | Suspected of causing cancer[1] |
Quantitative Toxicity Data:
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or ingestion.
Required PPE:
| Protection Type | Specification |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a higher risk of splashing.[1] |
| Skin and Body Protection | A fully fastened laboratory coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[2] |
| Respiratory Protection | All handling of powdered this compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is significant, a full-face respirator with an appropriate cartridge should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk. The following protocols outline the procedures for weighing, dissolving, and general handling of this compound.
3.1. Designated Work Area:
-
All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential contamination.
-
The work surface should be covered with disposable absorbent bench paper to facilitate easy cleanup in case of a spill.
3.2. Weighing Procedure for Powdered this compound:
-
Preparation: Before starting, ensure all necessary equipment (spatula, weigh paper/boat, tared and labeled receiving container with a lid) is inside the chemical fume hood.
-
Taring the Container: Place the lidded receiving container on the analytical balance and tare to zero.
-
Transfer: Carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a dedicated spatula. Avoid creating dust.
-
Sealing: Immediately and securely close the lid of the receiving container.
-
Decontamination: Wipe the spatula clean with a solvent-moistened wipe. Dispose of the wipe and any used weigh paper as hazardous waste.
-
Final Weighing: Re-weigh the sealed container to obtain the exact mass of the transferred compound.
3.3. Dissolving Procedure:
-
Solvent Addition: Inside the chemical fume hood, add the desired solvent to the sealed container containing the weighed this compound.
-
Dissolution: If necessary, gently agitate the container to facilitate dissolution. Sonication in a sealed container within the fume hood may also be used.
-
Transfer: Use a calibrated pipette to transfer the solution as needed.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Labeling:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should indicate "Carcinogenic Waste" and list the chemical name.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container labeled for carcinogenic waste.
Disposal Method:
-
All waste containing this compound must be disposed of through an approved hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully cover the spill with an absorbent material suitable for the solvent used (if in solution) or with a damp cloth (if a powder, to avoid creating dust).
-
Clean-up: Wearing appropriate PPE, collect the absorbed material or the damp cloth and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
